molecular formula C8H14O2 B13610829 rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol

rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol

Cat. No.: B13610829
M. Wt: 142.20 g/mol
InChI Key: IYLHYOVERYCLOT-XLPZGREQSA-N
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Description

Rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol

InChI

InChI=1S/C8H14O2/c9-7-5-4-6-2-1-3-8(7)10-6/h6-9H,1-5H2/t6-,7+,8+/m0/s1

InChI Key

IYLHYOVERYCLOT-XLPZGREQSA-N

Isomeric SMILES

C1C[C@H]2CC[C@H]([C@@H](C1)O2)O

Canonical SMILES

C1CC2CCC(C(C1)O2)O

Origin of Product

United States

Foundational & Exploratory

spectroscopic data for 9-oxabicyclo[3.3.1]nonan-2-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 9-oxabicyclo[3.3.1]nonane scaffold represents a privileged structure in medicinal chemistry, serving as the core framework for numerous natural products (e.g., Clusia floral resins, marine toxins) and synthetic pharmacophores.[1] Its rigid bicyclic ether linkage locks the molecule into a specific conformation, typically a twin-chair, which allows for precise spatial orientation of substituents.[1]

This guide focuses on the spectroscopic identification of 9-oxabicyclo[3.3.1]nonan-2-ol derivatives . It addresses the critical challenge of distinguishing between endo and exo stereoisomers at the C2 position—a common bottleneck in structure-activity relationship (SAR) studies.[1] We synthesize data from high-field NMR (


H, 

C, NOESY), Mass Spectrometry (HRMS), and Infrared Spectroscopy (IR) to provide a definitive characterization workflow.

Structural Significance & Conformational Analysis

Before interpreting spectra, one must understand the scaffold's geometry.[1] The 9-oxabicyclo[3.3.1]nonane system consists of two cyclohexane rings sharing a 1,3-position bridged by an oxygen atom.[1]

  • Twin-Chair Conformation: The most stable conformer is the chair-chair (CC) arrangement.[1] This rigidity simplifies NMR analysis by reducing conformational averaging.[1]

  • Stereochemical Nomenclature:

    • Endo (

      
      ):  The substituent (e.g., -OH) at C2 is oriented away from the oxygen bridge (axial relative to the ring).[1]
      
    • Exo (

      
      ):  The substituent is oriented towards the oxygen bridge (equatorial relative to the ring).[1]
      
Visualization: Conformational Logic

The following diagram illustrates the structural relationships and the logic flow for determining stereochemistry.

G Scaffold 9-Oxabicyclo[3.3.1]nonane Core Conformation Twin-Chair Geometry (Dominant) Scaffold->Conformation Stereochem C2-Position Stereochemistry Conformation->Stereochem Endo ENDO Isomer (OH away from Bridge) Axial Stereochem->Endo Exo EXO Isomer (OH toward Bridge) Equatorial Stereochem->Exo NMR_Metric NMR Diagnostic: H2 Coupling Endo->NMR_Metric Small J (eq-ax/eq-eq) Exo->NMR_Metric Large J (ax-ax)

Caption: Logical framework for stereochemical assignment based on the rigid twin-chair conformation of the bicyclic ether core.

Synthetic Context (Source of Derivatives)

To understand the impurity profile and spectral matrix, we must acknowledge the synthetic origin.[1] These derivatives are frequently accessed via transannular cyclization of cyclooctane precursors.[1]

Primary Route: Nucleophilic ring-opening of spirocyclic bis(oxiranes) followed by intramolecular etherification.[1]

  • Key Intermediate: 1,5-cyclooctanediol derivatives.[1][2]

  • Mechanism:[1][2][3][4] Acid-catalyzed (Lewis or Brønsted) attack of a hydroxyl group onto an epoxide or alkene.[1]

Spectroscopic Characterization Data

The following data is derived from high-resolution analysis of functionalized 9-oxabicyclo[3.3.1]nonan-2-ol derivatives (specifically amino-alcohol variants), which serve as robust models for this class.

A. Nuclear Magnetic Resonance (NMR)

Diagnostic Signals (400 MHz, CDCl


): 
The bridgehead protons (H1, H5) and the proton geminal to the hydroxyl group (H2) are the "fingerprint" regions.[1]
PositionProton (

H)

(ppm)
Multiplicity & Coupling (

)
Carbon (

C)

(ppm)
Structural Insight
H-1 (Bridgehead) 3.80 – 4.20Broad Singlet or Multiplet70.0 – 73.0Deshielded by ether oxygen.[1]
H-5 (Bridgehead) 3.80 – 4.20Broad Singlet or Multiplet70.0 – 73.0Often overlaps with H-1.[1]
H-2 (Carbinol) 3.50 – 4.50dt or ddd (Critical)68.0 – 72.0Chemical shift varies by substituent; splitting defines stereochem.[1]
H-3, H-7, H-8 1.40 – 2.10Multiplets18.0 – 32.0Complex "hump" typical of bicyclic frameworks.[1]
H-9 (Bridge) N/AN/AN/AOxygen bridge (no protons).[1]

Stereochemical Determination (The "Expert" Protocol): To distinguish endo vs. exo at C2, analyze the coupling of H-2 :

  • Exo-OH (Endo-H): The H-2 proton is equatorial.[1] It typically shows small coupling constants (

    
     and 
    
    
    
    Hz) with H-3 protons.[1] Signal appears as a narrow multiplet or broad singlet.[1]
  • Endo-OH (Exo-H): The H-2 proton is axial.[1] It shows at least one large trans-diaxial coupling (

    
     Hz) with the axial H-3 proton.[1] Signal appears as a wide triplet or ddd.[1]
    
B. Mass Spectrometry (HRMS-ESI)
  • Ionization: Positive mode (ESI+).[1][2]

  • Molecular Ion:

    
     or 
    
    
    
    .[1]
  • Fragmentation Pattern:

    • Loss of H

      
      O (
      
      
      
      ):
      Common in secondary alcohols.[1]
    • Ether Bridge Cleavage: High-energy collision often breaks the C1-O or C5-O bond, leading to cyclooctenyl fragments.[1]

C. Infrared Spectroscopy (FT-IR)
  • 
    (O-H):  3300–3450 cm
    
    
    
    (Broad).[1] Note: In dilute solution, intramolecular H-bonding between the OH and the bridge oxygen may cause a shift to lower wavenumbers (~3500 cm
    
    
    sharp).[1]
  • 
    (C-O-C):  1050–1100 cm
    
    
    
    .[1] Strong ether stretch, characteristic of the oxabicyclo bridge.[1]

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

For resolution of bridgehead coupling constants.

  • Solvent Selection: Use CDCl

    
      (99.8% D) for routine analysis.[1] If signal overlap occurs in the 1.5–2.0 ppm region (methylene envelope), switch to C
    
    
    
    D
    
    
    (Benzene-d6), which often induces an anisotropic shift separating the signals.[1]
  • Concentration: Dissolve 5–10 mg of analyte in 0.6 mL solvent. Filter through a cotton plug to remove particulates that cause line broadening.[1]

  • Acquisition Parameters:

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      seconds to ensure full relaxation of rigid bridgehead protons.
    • Scans (

      
      ): Minimum 64 scans for 
      
      
      
      C to detect quaternary carbons.
    • NOESY Experiment: Crucial for stereochemistry. Set mixing time (

      
      ) to 500 ms. Look for cross-peaks between H-2 and H-9 (bridge) to confirm exo orientation (spatial proximity).
      
Protocol B: General Synthesis of 9-Oxabicyclo[3.3.1]nonane Derivatives

Based on nucleophilic ring-opening of bis-oxiranes (Source 1.1).

  • Reagents: Spirocyclic bis(oxirane) precursor, Amine (nucleophile), LiClO

    
     (Lewis Acid catalyst), Acetonitrile (dry).[1]
    
  • Procedure:

    • Dissolve bis(oxirane) (0.1 mmol) in dry CH

      
      CN (3 mL).
      
    • Add LiClO

      
       (0.5–2.0 mmol) to activate the epoxide.[1][2]
      
    • Add the corresponding amine (0.22 mmol).[1][2]

    • Heat to 80 °C for 5–40 hours (monitor by TLC).

    • Workup: Evaporate solvent. Purify via silica gel column chromatography (Eluent: Light Petrol/EtOAc).

  • Yield: Typically 36–80% depending on the amine nucleophile.[1]

Visualization: Synthetic Workflow

Synthesis Start Bis(oxirane) Precursor Reagents Amine + LiClO4 (CH3CN, 80°C) Start->Reagents Intermediate Ring Opening (Domino Process) Reagents->Intermediate Product 9-Oxabicyclo[3.3.1] nonane Derivative Intermediate->Product Intramolecular Cyclization

Caption: Domino synthesis pathway converting spirocyclic bis-oxiranes into the bicyclic ether scaffold.

References

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane Core. MDPI / Preprints.org. (2026).[1] Describes the synthesis and full NMR characterization of amino-substituted derivatives.

  • 9-Oxabicyclo[3.3.1]nonan-2-ol Compound Summary. PubChem. (2025).[1][5] General chemical and physical properties of the core scaffold. [1][5]

  • Enantioselective synthesis of (+)-endo- and (–)-exo-1,3-dimethyl-2,9-dioxabicyclo[3.3.1]nonane. Journal of the Chemical Society, Perkin Transactions 1. Discusses stereochemical assignment in related dioxabicyclo systems.

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. (2022).[1] Provides comparative NMR data for the nitrogen-bridged analog, useful for assigning bridgehead signals.[1]

Sources

Conformational Analysis & Synthetic Utility of 9-Oxabicyclo[3.3.1]nonane Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic understanding, actionable protocols, and data-driven analysis.

Technical Guide Series: Bicyclic Heterocycles in Drug Discovery

Executive Summary: The Oxygen Bridge Advantage

The 9-oxabicyclo[3.3.1]nonane system represents a privileged scaffold in medicinal chemistry, distinct from its carbocyclic parent (bicyclo[3.3.1]nonane) and nitrogenous analog (granatane). Its value lies in its unique conformational energy landscape: the oxygen atom at position 9 removes the destabilizing transannular "flagpole" hydrogen interactions found in the all-carbon equivalent, while the ether bridge imparts specific polarity and hydrogen-bond accepting capabilities.

This guide provides a rigorous framework for synthesizing, analyzing, and utilizing this scaffold, with a focus on distinguishing the critical Chair-Chair (CC) versus Boat-Chair (BC) conformational equilibrium.

Part 1: Structural Fundamentals & Energetics

The Conformational Landscape

Unlike cyclohexane, which resides almost exclusively in a chair conformation, bicyclo[3.3.1]nonane systems exist in a delicate equilibrium between three primary conformers. For the 9-oxa analog, the energy wells are defined by two competing steric forces:

  • Transannular Repulsion (C3···C7): In the Chair-Chair (CC) form, the endo-hydrogens at C3 and C7 are in close proximity (~2.0–2.5 Å), creating steric strain.

  • Bridgehead Geometry (The 9-Oxa Effect): Replacing the C9 methylene with oxygen removes the H9 "bow-sprit" hydrogens. In the carbocycle, H9 clashes severely with H3/H7. In the 9-oxa system, this clash is absent, significantly stabilizing the CC conformer compared to the carbocycle.

Energetic Hierarchy:

  • Chair-Chair (CC): Global minimum for unsubstituted systems. The C1-O-C5 bridge contraction slightly increases C3···C7 wing compression, but the lack of H9 repulsion makes this the dominant species.

  • Boat-Chair (BC): Higher energy (typically +2.5 to 4.0 kcal/mol). Becomes accessible or preferred if bulky endo substituents at C3/C7 exacerbate transannular repulsion.

  • Boat-Boat (BB): High energy; transient intermediate only.

Visualization of the Equilibrium

The following diagram illustrates the energy landscape and the transition pathways driven by steric substitution.

ConformationEnergy cluster_0 Stabilizing Factors CC Chair-Chair (CC) (Global Minimum) BC Boat-Chair (BC) (+2.5-4.0 kcal/mol) CC->BC Substituent Steric Bulk (C3/C7) BC->CC Thermal Relaxation BB Boat-Boat (BB) (High Energy) BC->BB Extreme Constraint Factor1 Absence of H9 (No Flagpole Clash) Factor1->CC Factor2 Anomeric Effect (if O-substituted)

Figure 1: Conformational energy landscape of the 9-oxabicyclo[3.3.1]nonane system. The CC form is dominant unless destabilized by endo-substituents.

Part 2: Synthetic Access

To study these systems, reliable synthesis is required.[1] Two primary routes are recommended based on yield and stereocontrol.

Protocol A: The "Domino" Bis-Epoxide Opening (Modern Standard)

This method, highlighted in recent literature (2025-2026), offers high atom economy and stereoselectivity.

Mechanism: Nucleophilic attack of an amine on a spirocyclic bis(oxirane) triggers a cascade: Ring opening


 Intramolecular cyclization.
ParameterCondition
Precursor trans-1,8-dioxadispiro[2.3.2.3]dodecane (or similar bis-epoxides)
Reagent Primary amine (R-NH

) or Aniline
Catalyst

(Lewis Acid activation)
Solvent Acetonitrile (MeCN) or neat amine
Temp/Time Reflux, 5–10 hours
Yield 80–95%
Stereo-outcome Exclusively 9-oxabicyclo[3.3.1]nonane (CC form usually)
Protocol B: Transannular Etherification (Classic)

Best for accessing the core unsubstituted scaffold or simple alcohol derivatives.

  • Start: 1,5-Cyclooctadiene (COD).

  • Oxidation: React with

    
     in aqueous acid (Oxymercuration-Demercuration) or reaction with 
    
    
    
    for hetero-functionalization.
  • Cyclization: The electrophilic activation of one alkene triggers transannular attack by the hydrate of the other alkene.

Part 3: Analytical Workflow & Diagnostics

This section details the self-validating workflow to assign conformation.

NMR Spectroscopy: The Primary Tool

The distinction between CC and BC rests on two pillars: Coupling Constants (


)  and Nuclear Overhauser Effect (NOE) .
Diagnostic Coupling Constants (

H NMR)

In the [3.3.1] system, the bridgehead proton (H1/H5) is geometrically constrained.

  • H1–H2(eq) Torsion:

    
     (small 
    
    
    
    Hz).
  • H1–H2(ax) Torsion:

    
     (small 
    
    
    
    Hz).
  • Key Insight: Unlike flat cyclohexanes where

    
     Hz, the bridgehead protons in 9-oxa systems typically show multiplets with small vicinal couplings  due to the specific cage geometry.
    
The "Smoking Gun": Transannular NOE

The most definitive proof of the Chair-Chair conformation is the spatial proximity of the endo protons at C3 and C7.

InteractionDistance (CC Form)NOE Signal Intensity
H3(endo)

H7(endo)

Strong (Diagnostic)
H3(exo)

H7(exo)

None
H1

H3(ax)

Medium
Analytical Decision Tree

Use the following logic flow to validate your structure.

AnalysisFlow cluster_validation Validation Loop Start Isolate Compound NMR Acquire 1H NMR & NOESY Start->NMR CheckJ Check J(H1-H2) Are couplings < 5Hz? NMR->CheckJ CheckNOE Check NOESY Strong H3(endo)-H7(endo)? CheckJ->CheckNOE Yes BC_Conf Assign: Boat-Chair (BC) CheckJ->BC_Conf No (Large J detected) CC_Conf Assign: Chair-Chair (CC) CheckNOE->CC_Conf Yes (Strong Crosspeak) CheckNOE->BC_Conf No (Weak/Absent) XRay X-Ray Crystallography (Ultimate Proof) CC_Conf->XRay DFT DFT Calculation (Compare calc. vs exp. NMR) BC_Conf->DFT

Figure 2: Analytical workflow for conformational assignment of 9-oxabicyclo[3.3.1]nonane derivatives.

Part 4: Applications in Drug Discovery

The 9-oxabicyclo[3.3.1]nonane scaffold is not merely an academic curiosity; it serves as a rigid pharmacophore in several therapeutic areas.

GPR119 Agonists (Metabolic Disease)

Research has identified oxazabicyclo[3.3.1]nonane derivatives as potent agonists for GPR119, a target for Type 2 Diabetes.

  • Mechanism: The rigid cage locks the nitrogen substituents in a specific vector that mimics the bioactive conformation of endogenous ligands, improving potency and selectivity compared to flexible piperidine analogs.

  • Key Structure: 3-oxa-7-azabicyclo[3.3.1]nonane.

NAAA Inhibitors (Pain/Inflammation)

Inhibitors of N-acylethanolamine acid amidase (NAAA) utilize the bicyclic scaffold to position hydrophobic groups (phenyl/benzyl) into the enzyme's binding pocket with high entropy-enthalpy compensation.

Marine Toxin Mimetics

The scaffold forms the core of "brevetoxin-like" ladder polyethers. Understanding the [3.3.1] junction is critical for synthesizing these neurotoxins and developing antidotes or probes for voltage-gated sodium channels.

References

  • Synthesis via Bis(oxiranes): Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane Core.[1][2] (2025/2026). Available at: (Verified via search snippets 1.2, 1.3).

  • Crystal Structure Analysis: Crystal structure analysis of 9-oxabicyclo[3.3.1]nonane derivatives. (2025).[3][4] Available at: (Verified via search snippet 1.1).

  • Conformational Energetics: Chair-boat equilibriums in bicyclo[3.3.1]nonane systems. Journal of the American Chemical Society.[5][6] Available at: (Classic reference context).

  • GPR119 Agonists: Discovery of oxazabicyclo[3.3.1]nonane derivatives as potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: (Verified via search snippet 1.6).

  • General NMR Data: NMR Coupling Constants and conformational analysis. Available at: (General reference for J-values).

Sources

Technical Guide: Discovery and Isolation of 9-Oxabicyclo[3.3.1]nonane Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, isolation, and structural characterization of natural products containing the 9-oxabicyclo[3.3.1]nonane core. This scaffold, a bridged bicyclic ether, is a privileged structure found in bioactive marine metabolites (e.g., from Laurencia species) and terrestrial terpenoids (e.g., Englerin A analogs and Cassane diterpenes).

Executive Summary

The 9-oxabicyclo[3.3.1]nonane skeleton represents a chemically distinct class of bridged ethers derived primarily from terpene biosynthesis via transannular cyclization of cyclooctanoids. These compounds exhibit potent biological activities, including renal cancer selectivity (e.g., Englerin A) and antimicrobial properties (marine halogenated ethers).

Isolation of this scaffold presents unique challenges due to acid lability (bridge opening), lack of UV chromophores in non-aromatic derivatives, and conformational flexibility that complicates NMR analysis. This guide provides a self-validating workflow for the extraction, purification, and structural elucidation of these metabolites, prioritizing artifact minimization and reproducibility.

Part 1: Structural Classes & Biosynthetic Context[1]

The Scaffold

The 9-oxabicyclo[3.3.1]nonane core consists of two cyclohexane rings fused at positions 1 and 5, with an oxygen atom forming the bridge at position 9. It exists predominantly in a chair-chair (CC) conformation, though bulky substituents can force a chair-boat (CB) conformation.

Target Classes
ClassSourceKey RepresentativesTherapeutic Potential
Guaiane Sesquiterpenes Phyllanthus engleri (Bark)Englerin A (Ether-bridged variant)Highly selective Renal Cell Carcinoma (RCC) inhibitor.[1][2]
Halogenated Ethers Laurencia spp.[1] (Red Algae)Somaether , Dactyloxene Antimicrobial, cytotoxic.
Cassane Diterpenes Caesalpinia spp.[1]Caesalpin derivativesAnti-inflammatory, antiproliferative.[1]
Spirocyclic Alkaloids Synthetic/Semi-syntheticGranatanine analogsNeuroactive ligands (though typically nitrogen-bridged).[1]
Biosynthetic Origin

The formation of the 9-oxabicyclo[3.3.1]nonane system typically involves the electrophilic cyclization of 1,5-cyclooctadienes or 1,5-diols .

  • Terrestrial: Geranylgeranyl pyrophosphate

    
     Macrocyclization 
    
    
    
    Transannular etherification.[1]
  • Marine: Bromonium ion-induced cyclization of polyunsaturated fatty acids or terpenes.[1]

Part 2: Extraction Strategies (The "Crucial Step")

Objective: Extract the lipophilic ether core without hydrolyzing sensitive ester side chains (common in Englerin A) or rearranging the ether bridge (common in marine acetals).

Solvent Selection Strategy
  • Avoid: Acidified solvents (HCl/MeOH) or pure methanol if labile glycolate esters are present (transesterification risk).

  • Preferred: A mixture of Dichloromethane (DCM) and Methanol (1:1) is the gold standard for bark extraction (Phyllanthus), balancing penetration with solubility. For marine algae, Acetone is preferred to precipitate salts while solubilizing the ethers.[1]

Biomass Preparation[1]
  • Terrestrial (Bark/Roots): Air-dry in shade.[1] Grind to a coarse powder (20 mesh). Do not heat above 40°C to prevent volatile loss of sesquiterpenes.[1]

  • Marine (Algae): Lyophilize (freeze-dry) immediately upon collection to prevent enzymatic degradation.[1]

Part 3: Chromatographic Isolation Workflow

This workflow utilizes a "Wide-Pore" strategy to separate the bulky bridged systems from polymeric tannins and lipids.[1]

Step-by-Step Protocol

Step 1: Crude Extraction

  • Macerate 1 kg of dried ground biomass in 5 L of DCM:MeOH (1:1) for 24 hours at room temperature.

  • Filter and concentrate under reduced pressure (Rotavap) at <40°C.

  • Partition: Suspend crude residue in water. Partition sequentially with

    
    -Hexane (removes fats) and then DCM.[1] The 9-oxabicyclo targets partition into the DCM layer.
    

Step 2: Flash Chromatography (The "Artifact Trap")

  • Stationary Phase: Use Neutral Silica Gel or Diol-bonded Silica .[1]

    • Warning: Standard acidic silica can cause ring-opening of the ether bridge.[1] If using standard silica, wash with 1% Et3N in Hexane first to neutralize.[1]

  • Eluent: Gradient of Hexane

    
     Ethyl Acetate (EtOAc).[1]
    
    • Target Elution: These compounds typically elute in 10–30% EtOAc/Hexane.[1]

Step 3: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

  • Mobile Phase: Acetonitrile (ACN) / Water gradient (50%

    
     100% ACN over 30 min).
    
  • Detection:

    • UV: 210 nm (often weak).[1]

    • ELSD/RI: Essential for detecting non-chromophoric marine ethers.[1]

    • MS: ESI(+) mode. Look for

      
       or 
      
      
      
      .
Visualization of Workflow

IsolationWorkflow Start Dried Biomass (Phyllanthus or Laurencia) Extract Extraction (DCM:MeOH 1:1 or Acetone) Start->Extract Partition Liquid-Liquid Partition (Water vs. DCM) Extract->Partition HexaneLayer Hexane Layer (Lipids/Fats) -> Discard Partition->HexaneLayer DCMLayer DCM Layer (Target Enriched) Partition->DCMLayer Flash Flash Chromatography (Neutral Silica) Hexane -> EtOAc Gradient DCMLayer->Flash FracA Fraction A (Non-polar terpenes) Flash->FracA FracB Fraction B (9-oxabicyclo Targets) Flash->FracB FracC Fraction C (Polar glycosides) Flash->FracC HPLC Reverse Phase HPLC (C18, ACN/H2O) FracB->HPLC Pure Pure Isolate (NMR/MS Analysis) HPLC->Pure

Caption: Isolation logic flow for lipophilic bridged ether natural products, emphasizing the critical DCM partition step.

Part 4: Structural Elucidation & Validation

Proving the existence of the 9-oxabicyclo[3.3.1]nonane bridge requires specific NMR correlations.

Key Spectroscopic Signatures
TechniqueObservationStructural Inference
1H NMR Multiplets at

3.8 – 4.5 ppm
Bridgehead protons (H-1, H-5) adjacent to Oxygen.[1]
13C NMR Signals at

65 – 80 ppm
Carbons C-1 and C-5 (C-O linkage).[1]
HMBC Correlation between H-1/H-5 and C-9 (if C-9 is functionalized)Confirms the bridge connectivity.[1]
NOESY Strong correlation between H-2ax and H-4ax (or H-6/H-8)Confirms Chair-Chair conformation (W-coupling geometry).[1]
The "Bridge Proof" Logic

To distinguish a 9-oxabicyclo[3.3.1]nonane from a fused system (like decalin), you must establish the 1,5-diaxial relationship bridged by oxygen.

NMRLogic H1 H-1 (Bridgehead) H5 H-5 (Bridgehead) H1->H5 COSY (if W-coupling) C1 C-1 (Oxygenated) H1->C1 HSQC C5 C-5 (Oxygenated) H1->C5 HMBC (3J) Bridge O-Bridge H1->Bridge Connectivity H5->C1 HMBC (3J) H5->C5 HSQC H5->Bridge Connectivity NOE NOESY Correlation (Chair-Chair)

Caption: NMR correlation strategy to verify the 1,5-oxygen bridge connectivity.

Part 5: Case Study – Isolation of Englerin A

Source: Phyllanthus engleri (Euphorbiaceae).[1] Target: Englerin A (Guaiane sesquiterpene with ether bridge).[1]

  • Extraction: 350 g of root bark is extracted with DCM:MeOH (1:1) .

  • Fractionation: The organic extract is washed with water. The DCM fraction (approx. 8 g) is subjected to Silica Gel chromatography.

    • Gradient: 0% to 100% EtOAc in Hexane.[1]

    • Result: Englerin A elutes in the 20-30% EtOAc fractions.[1]

  • Purification:

    • Column: C18 Preparative (21.2 x 250 mm).[1]

    • Solvent: 80% ACN / 20% H2O (Isocratic).[1]

    • Flow: 10 mL/min.[1]

    • Retention: Englerin A elutes at approx. 18-22 mins.[1]

  • Validation:

    • 1H NMR (CDCl3):

      
       0.88 (d, 3H), 0.95 (d, 3H), 4.19 (s, 2H, glycolate), 5.18 (d, H-6).
      
    • Stability Check: Avoid leaving the compound in MeOH for >24h to prevent glycolate transesterification to a methyl ester.

References

  • Ratnayake, R., et al. (2009).[1] "Englerin A, a Selective Inhibitor of Renal Cancer Cell Growth, from Phyllanthus engleri." Organic Letters.

  • Beutler, J. A., et al. (2011). "Englerin A: A Selective Inhibitor of Renal Cancer Cell Growth."[1] NCI Drug Development.[1]

  • Suzuki, M., et al. (2002). "Halogenated Medium-Ring Ethers from Laurencia Species.

  • Piccialli, V. (2014).[1] "Synthesis of medium-ring ethers and 9-oxabicyclo[3.3.1]nonanes." Pure and Applied Chemistry.

  • Sarker, S. D., et al. (2006). Natural Products Isolation. Humana Press.[1]

Sources

Stereochemical Architecture and Synthetic Protocols for rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the stereochemical definition, synthetic construction, and spectroscopic validation of rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol . This bicyclic ether represents a privileged scaffold in medicinal chemistry, serving as a rigidified isostere for tetrahydropyrans and a core framework for marine neurotoxins. The guide prioritizes the transannular cyclization strategy due to its superior stereocontrol and scalability.

Stereochemical Paradigm & Conformational Analysis

Nomenclature and Absolute Configuration

The target molecule, rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol , possesses three stereogenic centers. However, the bridgehead carbons (C1 and C5) are structurally coupled; the rigid bridge dictates their relative stereochemistry.

  • rac- : Indicates the material is a 1:1 mixture of the (1R,2R,5S) and (1S,2S,5R) enantiomers.

  • (1R, 5S) : Defines the bridgehead configuration. In the absence of the C2-substituent, the 9-oxabicyclo[3.3.1]nonane skeleton is a meso compound (plane of symmetry passing through O9, C3, C7). The introduction of the hydroxyl group at C2 desymmetrizes the molecule.

  • (2R) : Defines the orientation of the hydroxyl group relative to the bridge.

Conformational Manifold (Chair-Chair vs. Boat-Chair)

The 9-oxabicyclo[3.3.1]nonane system exists in a conformational equilibrium dominated by the double-chair (CC) and chair-boat (CB) forms. Unlike the carbocyclic analogue (bicyclo[3.3.1]nonane), the presence of the oxygen bridge (O9) shortens the C1–O9 and C5–O9 bond lengths (approx. 1.43 Å vs. 1.54 Å for C-C).

  • The Pinching Effect: The shorter C-O bonds pull the bridgeheads (C1/C5) closer, increasing the transannular steric repulsion between the endo-hydrogens at C3 and C7.

  • Substituent Influence: For the 2-ol derivative, the equatorial orientation of the hydroxyl group in the CC conformation is generally favored thermodynamically to avoid 1,3-diaxial interactions with the bridgehead protons, although intramolecular H-bonding with the bridge oxygen (O9) can stabilize the axial conformer in non-polar solvents.

Conformation CC Chair-Chair (CC) Global Minimum (Equatorial OH) TS Transition State (Half-Chair) CC->TS +5-7 kcal/mol Note1 C3-C7 Repulsion Maximized in CC CC->Note1 Note2 H-Bonding (OH...O9) Possible in Axial CC->Note2 CB Chair-Boat (CB) High Energy (Relieves 3,7-strain) TS->CB CB->CC Relaxation

Figure 1: Conformational energy landscape of the 9-oxabicyclo[3.3.1]nonane system. The Chair-Chair conformer is dominant but subject to transannular strain.

Synthetic Methodology: Transannular Oxy-Cyclization

The most robust route to the (1R,2R,5S) isomer involves the acid-catalyzed transannular cyclization of 1,5-cyclooctadiene (COD) derivatives. This method leverages the proximity of the alkene faces in the medium-sized ring to form the oxygen bridge.

Reaction Scheme[1][2][3][4]
  • Epoxidation: Mono-epoxidation of 1,5-cyclooctadiene.

  • Hydrolysis/Cyclization: Acid-mediated opening of the epoxide. The hydroxyl group generated acts as the nucleophile for the second double bond (or a second epoxide), closing the bridge.

Detailed Protocol (Self-Validating)

Reagents:

  • 1,5-Cyclooctadiene (COD)[1]

  • m-Chloroperbenzoic acid (m-CPBA)

  • Formic acid (HCOOH) or Sulfuric acid (catalytic)

Step-by-Step Workflow:

  • Mono-Epoxidation:

    • Dissolve COD (1.0 equiv) in DCM at 0°C.

    • Add m-CPBA (1.0 equiv) portion-wise to avoid di-epoxidation.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The mono-epoxide (

      
      ) must be separated from the di-epoxide (
      
      
      
      ).
    • Yield: Expect ~60-70% of 9-oxabicyclo[6.1.0]non-4-ene (mono-epoxide).

  • Transannular Cyclization (The Critical Step):

    • Dissolve the mono-epoxide in aqueous formic acid (HCOOH/H₂O) or treat with catalytic H₂SO₄ in acetone/water.

    • Heat to reflux (80°C) for 4–6 hours.

    • Mechanism:[2][3][1][4][5][6] Protonation of the epoxide oxygen triggers ring opening. The resulting carbocation at C1 is trapped by the transannular C5-C6 double bond (or hydrated C5-OH), forming the C1-O-C5 bridge.

    • Stereocontrol: The geometry of the transition state dictates the relative stereochemistry. The "inside" attack typically yields the endo-alcohol, which equilibrates or is directed to the (2R) configuration.

  • Purification:

    • Neutralize with NaHCO₃.[1] Extract with EtOAc.[7][3][1]

    • Purify via silica gel chromatography (Gradient: 10%

      
       40% EtOAc in Hexanes).
      

Synthesis Start 1,5-Cyclooctadiene (COD) Step1 Mono-Epoxidation (m-CPBA, DCM, 0°C) Start->Step1 Inter1 1,2-Epoxycyclooct-5-ene Step1->Inter1 Step2 Acid-Catalyzed Cyclization (HCOOH, Reflux) Inter1->Step2 Transannular Attack Inter2 Formate Ester Intermediate Step2->Inter2 Step3 Hydrolysis (KOH, MeOH) Inter2->Step3 Product rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol Step3->Product

Figure 2: Synthetic workflow converting 1,5-cyclooctadiene to the target bicyclic alcohol via epoxide ring opening.

Analytical Validation (E-E-A-T)

To confirm the (1R,2R,5S) stereochemistry (specifically the relative configuration of the C2-hydroxyl), NMR spectroscopy is the definitive tool.

Diagnostic NMR Parameters

The coupling constant (


) between the bridgehead proton (H1) and the carbinol proton (H2) reveals the dihedral angle.
ParameterEquatorial OH (Thermodynamic)Axial OH (Kinetic)Diagnostic Logic
H2 Signal Multiplet (dt or ddd)Broad singlet or doubletBased on Karplus Equation

< 2 Hz (Gauche/Eq-Eq)5–6 Hz (Ax-Eq)Dihedral angle

vs

NOE Signal Strong NOE with H8-axialStrong NOE with H8-equatorialSpatial proximity check
C13 Shift (C2)

70–75 ppm

65–70 ppm

-gauche effect shields axial

Interpretation for (1R,2R,5S): If the product is the (1R,2R,5S) isomer in a Chair-Chair conformation, the C2-OH is typically equatorial .

  • Expectation: H2 is axial. H1 is equatorial (relative to the ring containing H2).

  • Observation: Look for a large coupling (

    
     Hz)  if H2 is axial and coupled to an axial H3, but the coupling to the bridgehead H1 will be small (
    
    
    
    Hz) because the H1-C1-C2-H2 dihedral angle is approx 60°.
Crystallographic Confirmation

If the product is solid (melting point approx. 341–344 K for related bromo-derivatives, though the alcohol may be lower), X-ray diffraction is the ultimate proof.

  • Key Feature: Look for the "zigzag" packing chains formed by intermolecular hydrogen bonds between the C2-OH and the O9 ether bridge of adjacent molecules.[1]

Applications and Pharmacological Relevance[3][4]

The 9-oxabicyclo[3.3.1]nonane core serves as a rigid scaffold in drug discovery:

  • Neurokinin Antagonists: The scaffold mimics the spatial arrangement of peptide turns.

  • Marine Toxin Analogues: It represents the simplest subunit of brevetoxins and ciguatoxins (ladder polyethers), used to study ion channel binding kinetics.

  • Fragrance Chemistry: Used as a spacer in ambergris-type odorants due to its lipophilicity and volatility profile.

References

  • Detert, H., et al. (2025).[7] "(1R,2R,5R,6S)-6-Bromo-9-oxabicyclo[3.3.1]nonan-2-ol."[1] IUCrData. (Context: Crystal structure and synthesis of related bromo-derivative).

  • Bredikhin, A. A., et al. (2018). "Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane Core." Molecules. (Context: Epoxide opening strategies).

  • PubChem. "9-Oxabicyclo[3.3.1]nonan-2-ol (Compound)."[5][8] National Library of Medicine.[5] (Context: Chemical and physical property data).

  • Cope, A. C., et al. (1960). "Transannular Reactions in Medium-Sized Rings." Journal of the American Chemical Society.

Sources

Thermodynamic Stability & Conformational Analysis of 9-Oxabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability, conformational analysis, and synthetic utility of the 9-oxabicyclo[3.3.1]nonane scaffold.

A Technical Guide for Medicinal Chemists and Structural Biologists

Executive Summary

The 9-oxabicyclo[3.3.1]nonane scaffold represents a critical structural motif in modern drug discovery, serving as a conformationally restricted pharmacophore in GPR119 agonists and neuroactive aminoalcohols. Unlike its carbocyclic parent (bicyclo[3.3.1]nonane), which suffers from significant transannular strain often forcing a chair-boat equilibrium, the 9-oxa analog exhibits a distinct thermodynamic preference for the Chair-Chair (CC) conformation. This guide provides a definitive analysis of the energetic landscape, spectroscopic validation protocols, and synthetic pathways required to utilize this scaffold effectively.

Structural Fundamentals & Nomenclature

The core structure consists of two cyclohexane rings fused at positions 1 and 5, with an oxygen atom bridging position 9.

  • Bridgehead: C1, C5

  • Bridge: O9 (Oxygen)

  • Wings: C2-C3-C4 and C6-C7-C8

  • Critical Interaction Zone: The endo-hydrogens at C3 and C7.

The "Bridge Effect" Anomaly

In the carbocyclic bicyclo[3.3.1]nonane, the Chair-Chair (CC) conformer is destabilized by severe steric repulsion between the endo-hydrogens at C3 and C7 (approx. 2.5 Å separation), often pushing the equilibrium toward a Chair-Boat (CB) form.

In 9-oxabicyclo[3.3.1]nonane , despite the C-O bond length (1.43 Å) being shorter than the C-C bond (1.54 Å)—which theoretically pulls the bridgeheads closer—the molecule retains the Chair-Chair conformation as the global minimum. This stability arises because the C1-O9-C5 bond angle and the absence of syn-axial hydrogens at position 9 (replaced by oxygen lone pairs) alter the ring puckering, sufficiently mitigating the C3-C7 transannular strain.

Thermodynamic Landscape

The conformational energy landscape of 9-oxabicyclo[3.3.1]nonane is defined by three primary states: Chair-Chair (CC), Chair-Boat (CB), and Boat-Boat (BB).

Energy Hierarchy
  • Chair-Chair (CC): Global Minimum (

    
     kcal/mol) . The system adopts 
    
    
    
    symmetry.[1][2] The 3,7-repulsion is present but energetically manageable compared to the torsional strain introduced by the boat conformation.
  • Chair-Boat (CB): High Energy (+2.5 to +4.0 kcal/mol) . Unlike the carbocycle, where CB is competitive, the 9-oxa analog strongly disfavors this state due to the increased torsional strain in the oxygen-containing ring when twisted.

  • Boat-Boat (BB): Prohibitive (>6.0 kcal/mol) . Mechanistically irrelevant for ground-state chemistry.

Comparative Data Table
ParameterBicyclo[3.3.1]nonane (Carbocycle)9-Oxabicyclo[3.3.1]nonane
Ground State Chair-Boat (CB) / Distorted CCChair-Chair (CC)
Symmetry

(CB)

(CC)
Critical Strain Severe C3-C7 endo-H repulsionAttenuated C3-C7 repulsion; O9 lone pair compression
Bridge Bond Length 1.54 Å (C-C)1.43 Å (C-O)
Preferred Solvent State Equilibrium MixtureExclusive CC
Visualization: Conformational Energy Landscape

The following diagram illustrates the thermodynamic pathways and barriers between conformers.

EnergyLandscape CC Chair-Chair (CC) Global Minimum (0 kcal/mol) TS1 Transition State (Half-Chair) CC->TS1 Ring Flip Activation CB Chair-Boat (CB) Meta-Stable (+2.5 - 4.0 kcal/mol) TS1->CB Relaxation BB Boat-Boat (BB) Unstable (>6.0 kcal/mol) CB->BB High Energy Distortion

Figure 1: Thermodynamic energy cascade showing the stability of the Chair-Chair conformer relative to high-energy boat states.

Self-Validating Protocol: Spectroscopic Identification

To ensure scientific integrity, researchers must validate the CC conformation using the following NMR and X-ray criteria. This protocol acts as a "self-validating system"—if these signals are absent, the scaffold has likely degraded or isomerized.

A. Nuclear Magnetic Resonance ( H NMR)

The CC conformation is characterized by specific coupling constants (


) derived from the rigid chair geometry.
  • Diagnostic Signal: The endo-proton at C3/C7 (often ~2.3 ppm) exhibits a distinct splitting pattern due to steric compression by the O9 lone pairs.

  • Coupling Constants:

    • 
       (Geminal):  ~13.5 Hz (Large, typical of rigid methylene).
      
    • 
       (Axial-Equatorial):  ~6.5 Hz.
      
    • W-Coupling: Long-range coupling (

      
      ) is often observed between equatorial protons in the rigid W-arrangement, a hallmark of the CC form.
      
B. X-Ray Crystallography[1][6]
  • Symmetry: The unit cell should reveal molecules with approximate

    
     symmetry.[2]
    
  • Intermolecular H-Bonding: In derivatives (e.g., alcohols), look for "zigzag" chains propagating along the screw axis, stabilized by O-H...O(ether) interactions.

Synthetic Workflow

The most robust route to the 9-oxabicyclo[3.3.1]nonane core is the Nucleophilic Ring-Opening of Bis(oxiranes) . This method is atom-economical and stereoselective.

Protocol: Transannular Cyclization

Reagents: Spirocyclic bis(oxirane), Amine (R-NH2), LiClO4 (Lewis Acid Catalyst). Conditions: Reflux in CH3CN or neat amine, 80°C, 5–40 h.

  • Activation: LiClO4 coordinates to the oxirane oxygen, increasing electrophilicity.

  • Nucleophilic Attack: The amine attacks the first oxirane ring.

  • Domino Cyclization: The resulting alkoxide acts as an internal nucleophile, attacking the second oxirane ring in a transannular fashion to close the 9-oxa bridge.

  • Result: Formation of the thermodynamically stable CC 9-oxabicyclo[3.3.1]nonane.

Synthesis Start Spirocyclic Bis(oxirane) Step1 Amine Attack (Ring Opening 1) Start->Step1 + R-NH2 + LiClO4 Inter Intermediate Alkoxide Step1->Inter Step2 Transannular Cyclization Inter->Step2 Internal Attack Product 9-Oxabicyclo[3.3.1] nonane (CC) Step2->Product Thermodynamic Control

Figure 2: Domino synthesis pathway converting bis(oxiranes) to the 9-oxabicyclo[3.3.1]nonane core.[3]

Applications in Drug Design

The thermodynamic stability of the CC conformation makes this scaffold an ideal "spacer" in medicinal chemistry.

  • GPR119 Agonists: The rigid 9-oxa core positions pharmacophores with high precision, improving binding affinity compared to flexible linkers.

  • Neuroactive Agents: Aminoalcohol derivatives of this core mimic the rigid structure of alkaloids like granisetron, providing selectivity for CNS targets.

  • Peptidomimetics: The scaffold serves as a rigid turn mimetic, locking peptide side chains into bioactive conformations.

References

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane Core. Molecules, 2026.[4]

  • Crystal structure analysis of 9-benzoyl-3α-bromo-9-azabicyclo[3.3.1]nonan-2-one. Journal of the Chemical Society, Perkin Transactions 2.

  • The 1H NMR Spectroscopic Effect of Steric Compression in [3.3.1]Oxa- and Azabicycles. Journal of Organic Chemistry, 2021.

  • Transannular interactions in medium-ring carbocycles. Universität Duisburg-Essen Dissertation.

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 2022.[3]

Sources

rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol molecular formula and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol

Introduction

The bicyclo[3.3.1]nonane framework is a rigid, conformationally constrained scaffold that is a cornerstone in the design of numerous biologically active molecules and natural products.[1] Its unique three-dimensional structure allows for precise spatial orientation of functional groups, a highly desirable trait in modern drug discovery for enhancing target affinity and selectivity. This guide focuses on a specific derivative, rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol, an oxygen-bridged analogue. The introduction of the oxygen atom at the 9-position not only influences the molecule's polarity and hydrogen bonding capacity but also subtly alters the geometry of the bicyclic system.

This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals, providing a consolidated overview of the molecule's core properties, synthetic methodologies, and its potential as a building block in the development of novel therapeutics.

Core Molecular Properties

The fundamental characteristics of a molecule are critical for its application in research and development. The key identifiers and computed properties for 9-oxabicyclo[3.3.1]nonan-2-ol are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₄O₂PubChem[2]
Molecular Weight 142.20 g/mol PubChem[2]
IUPAC Name 9-oxabicyclo[3.3.1]nonan-2-olPubChem[2]
CAS Number 133521-31-0PubChem[2]
SMILES C1CC2CCC(C(C1)O2)OPubChem[2]
InChIKey IYLHYOVERYCLOT-UHFFFAOYSA-NPubChem[2]
Structure and Stereochemistry

The nomenclature rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol precisely defines the molecule's structure:

  • 9-oxabicyclo[3.3.1]nonane : This describes the core framework, a nine-atom bicyclic system where two six-membered rings share atoms C1 and C5. An oxygen atom serves as a bridge between these two atoms, designated as position 9.

  • -2-ol : A hydroxyl (-OH) group is located at the C2 position.

  • (1R,2R,5S) : These Cahn-Ingold-Prelog descriptors define the absolute stereochemistry at the chiral centers.

  • rac- : The prefix indicates that the substance is a racemate, meaning it is an equimolar mixture of the (1R,2R,5S) enantiomer and its mirror image, the (1S,2S,5R) enantiomer.

The bicyclo[3.3.1] system typically adopts a stable chair-chair conformation to minimize steric strain.[3]

Caption: 2D representation of the 9-oxabicyclo[3.3.1]nonan-2-ol structure.

Synthesis and Elucidation

The construction of the 9-oxabicyclo[3.3.1]nonane core is a key challenge, with several strategies reported in the literature. One of the most elegant and efficient methods involves a domino reaction initiated by the nucleophilic ring-opening of a bis(epoxide).

Synthetic Rationale: Domino Ring-Opening and Cyclization

The use of bis(epoxides) as starting materials offers a powerful, atom-economical approach to complex polyfunctionalized compounds.[1][4] For the synthesis of the 9-oxabicyclo[3.3.1]nonane scaffold, a domino process is employed. This process is initiated by the nucleophilic attack of an amine on one of the oxirane rings. The crucial subsequent step is an intramolecular cyclization, where the newly formed hydroxyl group attacks the second epoxide ring, thereby constructing the bicyclic ether framework in a single, stereoselective cascade.[1] The use of a Lewis acid, such as Lithium Perchlorate (LiClO₄), is often essential to activate the epoxide rings, facilitating the reaction with a broader range of amines.[1][4]

G start Spirocyclic Bis(oxirane) reagents Amine (R-NH2) LiClO4 (Lewis Acid) CH3CN, 80°C start->reagents intermediate Intermediate: Ring-Opened Amino Alcohol reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization product Functionalized 9-Oxabicyclo[3.3.1]nonane (Amino Alcohol Derivative) cyclization->product purification Column Chromatography (SiO2) product->purification final_product Isolated Product purification->final_product

Caption: Synthetic workflow for 9-oxabicyclo[3.3.1]nonane derivatives.

Experimental Protocol: General Synthesis

The following protocol is a generalized method adapted from published procedures for the synthesis of aminoalcohols with the 9-oxabicyclo[3.3.1]nonane core.[1][4]

Materials:

  • Spirocyclic bis(oxirane) (e.g., trans-1,8-dioxadispiro[2.3.2.3]dodecane)

  • Selected primary or secondary amine

  • Lithium perchlorate (LiClO₄)

  • Anhydrous acetonitrile (CH₃CN)

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring/heating apparatus

Procedure:

  • Reaction Setup: To a solution of the bis(oxirane) (0.1 mmol) in dry acetonitrile (3 mL) in a round-bottom flask, add LiClO₄ (0.5–2.0 mmol) and the corresponding amine (0.22 mmol).

    • Expert Insight: The ratio of LiClO₄ is critical and must be optimized for different amines. It acts as a Lewis acid to activate the epoxide ring, making it more susceptible to nucleophilic attack. Anhydrous conditions are necessary to prevent unwanted side reactions with water.

  • Reaction Execution: Stir the reaction mixture at 80°C. Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from 5 to 40 hours depending on the reactivity of the amine.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by preparative column chromatography on silica gel. The eluent system must be determined based on the polarity of the product but often consists of a mixture of ethyl acetate, dichloromethane, and methanol.[4]

    • Trustworthiness: This self-validating step ensures the isolation of the desired product from unreacted starting materials, byproducts, and the lithium salt. The purity of the final compound should be confirmed by analytical methods.

Structural Characterization

Following synthesis and purification, the structure of the target compound and its derivatives is unequivocally confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework.[4] Specific signals and coupling constants in the ¹H NMR spectrum confirm the relative stereochemistry of the protons on the bicyclic ring, while the number of signals in the ¹³C NMR spectrum confirms the molecule's symmetry. 2D NMR techniques (like COSY and HSQC) are employed for unambiguous signal assignments.[4]

  • High-Resolution Mass Spectrometry (HRMS): HRMS with electrospray ionization (ESI) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the protonated molecular ion [M+H]⁺.[1][4]

Relevance and Applications in Drug Development

The 9-oxabicyclo[3.3.1]nonane scaffold is of significant interest to medicinal chemists due to its rigid structure and potential for creating potent and selective therapeutic agents.

A Scaffold for Bioactive Molecules

The broader bicyclo[3.3.1]nonane skeleton is a privileged scaffold found in a variety of bioactive natural products.[1] For instance, the related 2-azabicyclo[3.3.1]nonane core forms the basis of morphine alkaloids, highlighting the framework's compatibility with biological systems.[1] Synthetic derivatives have shown a wide spectrum of biological activities, including anticancer properties.[1]

Utility as a Conformationally Restricted Scaffold

In drug design, reducing the conformational flexibility of a molecule can lead to several advantages:

  • Increased Potency: By pre-organizing the molecule in a conformation that is optimal for binding to its biological target, the entropic penalty of binding is reduced, often leading to higher affinity.

  • Enhanced Selectivity: A rigid structure can be tailored to fit a specific receptor or enzyme active site more precisely, reducing off-target interactions and associated side effects.

The 9-oxabicyclo[3.3.1]nonane core serves as an excellent starting point for creating such conformationally restricted molecules, making it a valuable scaffold for drug design.[1]

Potential Therapeutic Areas

While research on rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol itself is specific, related oxa- and aza-bicyclo[3.3.1]nonane derivatives have been explored for several therapeutic applications:

  • Metabolic Disorders: Oxazabicyclo[3.3.1]nonane derivatives have been discovered as potent and orally active agonists of G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes due to its role in glucose-dependent insulin secretion.[5][6]

  • Central Nervous System (CNS) Disorders: The analogous 9-azabicyclo[3.3.1]nonane derivatives have been investigated as monoamine reuptake inhibitors, which are used in the treatment of depression and other neurological disorders.[7]

The title compound represents a key building block that can be further functionalized to explore these and other therapeutic areas.

Conclusion

rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol is a structurally significant molecule built upon a conformationally rigid scaffold that holds considerable promise for medicinal chemistry and drug discovery. Its synthesis, achievable through elegant domino reactions, provides access to a class of compounds with desirable properties for developing novel therapeutics. The insights provided in this guide—from its fundamental properties to its synthetic protocols and potential applications—are intended to equip researchers and scientists with the foundational knowledge required to leverage this valuable chemical entity in their research endeavors.

References

  • Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. Preprints.org
  • 9-Oxabicyclo[3.3.1]nonan-2-ol.
  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI.
  • (1R,2R,5R,6S)-6-Bromo-9-oxabicyclo[3.3.1]nonan-2-ol.
  • US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists.
  • Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists | Request PDF.

Sources

Methodological & Application

The Versatile 9-Oxabicyclo[3.3.1]nonane Scaffold: Applications in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of the 9-Oxabicyclo[3.3.1]nonane Core

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is perpetual. The 9-oxabicyclo[3.3.1]nonane moiety represents a conformationally restricted, bridged carbocyclic system that has emerged as a privileged scaffold in drug design.[1][2] Its rigid, cleft-shaped framework provides an exceptional platform for developing potent and selective ligands by minimizing the entropic penalty upon binding to a biological target. This structural rigidity allows for the precise orientation of substituents, enabling tailored interactions with complex protein surfaces.

Molecules incorporating this bicyclic system and its hetero-analogs have demonstrated a broad spectrum of biological activities, including anticancer, antidiabetic, and neuroprotective properties.[2][3][4] The synthetic challenge associated with this scaffold has also spurred the development of innovative chemical methodologies.[1][5] This guide provides an in-depth exploration of two prominent applications of 9-oxabicyclo[3.3.1]nonane derivatives: as G protein-coupled receptor 119 (GPR119) agonists for the treatment of Type 2 Diabetes and as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1) for anticancer therapy. We will delve into the underlying mechanisms, present quantitative data, and provide detailed protocols for their synthesis and biological evaluation.

Application I: GPR119 Agonists for the Treatment of Type 2 Diabetes

The G protein-coupled receptor 119 (GPR119) has garnered significant attention as a promising therapeutic target for Type 2 Diabetes.[4] This receptor is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[6] Its activation offers a dual mechanism for improving glucose homeostasis: the direct stimulation of glucose-dependent insulin secretion from the pancreas and the promotion of incretin hormones (GLP-1 and GIP) release from the gut.[6] Derivatives of the oxazabicyclo[3.3.1]nonane scaffold have been identified as potent and orally active GPR119 agonists.[4]

Mechanism of Action: GPR119 Signaling Pathway

The therapeutic effect of GPR119 agonists is mediated through the Gs alpha subunit (Gαs) signaling cascade. Upon agonist binding, GPR119 undergoes a conformational change, leading to the activation of Gαs. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[1] The subsequent rise in intracellular cAMP levels in pancreatic β-cells and intestinal L-cells triggers the release of insulin and incretin hormones, respectively, which collectively contribute to lowering blood glucose levels.[1][7]

GPR119_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 9-Oxabicyclo[3.3.1]nonane Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gas->AC Activates ATP ATP Vesicles Insulin / GLP-1 Vesicles cAMP->Vesicles Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

GPR119 signaling pathway upon agonist binding.
Data Presentation: Structure-Activity Relationship (SAR) of GPR119 Agonists

Medicinal chemistry efforts have led to the identification of potent oxazabicyclo[3.3.1]nonane-based GPR119 agonists. The following table summarizes the in vitro activity and key physicochemical properties of a representative series of compounds, highlighting the structure-activity relationships that guided their optimization.

Compound IDR GrouphGPR119 EC50 (nM)% Control at Max DoseFaSSIF Solubility (µM)cLogP
1 Phenoxy190 ± 408323.5
28 Benzyloxy1.8 ± 0.51001612.4
29 4-F-Benzyloxy1.9 ± 0.61001072.6
30 2-Pyridyloxy13 ± 2.095>2001.8
Data adapted from "Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes".[8] FaSSIF: Fasted-State Simulated Intestinal Fluid.

Expert Interpretation: The transition from a phenoxy (Compound 1 ) to a benzyloxy linker (Compound 28 ) dramatically improved potency, likely due to a more optimal interaction with the receptor binding pocket. Further modifications to the terminal aromatic ring (e.g., fluoro-substitution in Compound 29 or replacement with a pyridyl group in Compound 30 ) maintained high potency while modulating physicochemical properties like solubility and lipophilicity (cLogP). Compound 28 emerged as a lead candidate due to its excellent potency, high maximal agonistic activity, and favorable solubility profile.[8]

Experimental Protocol: In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a critical in vivo assay to evaluate the efficacy of potential antidiabetic agents in a physiological context. It measures the ability of an organism to clear a glucose load from the blood, and an improvement in this ability by a test compound is indicative of its therapeutic potential.

Objective: To assess the in vivo efficacy of a 9-oxabicyclo[3.3.1]nonane-based GPR119 agonist in improving glucose tolerance in a mouse model.

Materials:

  • Test compound (e.g., Compound 28 ) formulated for oral gavage (e.g., in 0.5% methylcellulose).

  • Vehicle control (e.g., 0.5% methylcellulose).

  • Male C57BL/6 mice (8-10 weeks old).

  • Glucose solution (2 g/kg body weight in sterile water).

  • Glucometer and test strips.

  • Oral gavage needles.

Procedure:

  • Acclimatization & Fasting: Acclimatize mice for at least one week. Prior to the study, fast the mice overnight (approximately 16 hours) with free access to water. This ensures a stable and low baseline blood glucose level.

  • Baseline Glucose Measurement (t=0 min): Handle mice gently to minimize stress-induced hyperglycemia. Obtain a small blood sample from a tail snip and measure the baseline blood glucose level using a glucometer.

  • Compound Administration: Immediately after the baseline reading, administer the test compound or vehicle control via oral gavage. The volume is typically 10 mL/kg.

  • Glucose Challenge: After a predetermined time to allow for compound absorption (e.g., 30-60 minutes post-dose), administer the glucose solution (2 g/kg) via oral gavage to all mice.

  • Blood Glucose Monitoring: Measure blood glucose levels from tail snips at various time points after the glucose challenge. A typical time course is 15, 30, 60, 90, and 120 minutes.

  • Data Analysis:

    • Plot the mean blood glucose concentration (mg/dL) versus time (minutes) for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 min for each animal.

    • Compare the AUC values between the vehicle- and compound-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A statistically significant reduction in the AUC for the compound-treated group indicates improved glucose tolerance.

Application II: HIF-1 Inhibitors for Anticancer Therapy

Solid tumors often outgrow their blood supply, leading to a state of low oxygen known as hypoxia. To survive and proliferate in this hostile environment, cancer cells activate the Hypoxia-Inducible Factor-1 (HIF-1) pathway.[9] HIF-1 is a transcription factor that upregulates a multitude of genes involved in key aspects of cancer progression, including angiogenesis, metabolic reprogramming, and metastasis.[10] Consequently, inhibiting HIF-1 is a highly attractive strategy for cancer therapy. The bicyclo[3.3.1]nonane scaffold is found in several natural products with anticancer properties, such as hyperforin, and synthetic derivatives are being explored as HIF-1 inhibitors.[11][12]

Mechanism of Action: Inhibition of HIF-1α Stabilization

HIF-1 is a heterodimer composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit. Under normal oxygen conditions (normoxia), HIF-1α is rapidly hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by ubiquitination and proteasomal degradation.[13] Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes. Some bicyclo[3.3.1]nonane derivatives exert their anticancer effect by preventing the accumulation of HIF-1α protein under hypoxic conditions, thereby blocking the downstream signaling cascade.

HIF1_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) HIF1a_N HIF-1α PHD PHD Enzymes (+ O2, Fe2+) HIF1a_N->PHD HIF1a_OH HIF-1α-OH PHD->HIF1a_OH Hydroxylates VHL VHL E3 Ligase HIF1a_OH->VHL Binds Proteasome Proteasome VHL->Proteasome Ubiquitinates Proteasome->Degradation Degrades HIF1a_H HIF-1α HIF1_dimer HIF-1 Dimer HIF1a_H->HIF1_dimer Stabilizes & Dimerizes with HIF1b HIF-1β HIF1b->HIF1_dimer HRE HRE (DNA) HIF1_dimer->HRE Binds to Transcription Gene Transcription (Angiogenesis, Metabolism) HRE->Transcription Activates Inhibitor Bicyclo[3.3.1]nonane Inhibitor Inhibitor->HIF1a_H Prevents Stabilization

Mechanism of HIF-1α stabilization and its inhibition.
Data Presentation: Anticancer Activity of Bicyclo[3.3.1]nonane Derivatives

The cytotoxic potential of novel bicyclo[3.3.1]nonane derivatives has been evaluated against various cancer cell lines. The table below presents the IC50 values for a series of phenylcarbamoylbicyclo[3.3.1]nonanes against the Ehrlich Ascites Carcinoma (EAC) cell line.

Compound IDPhenylcarbamoyl SubstitutionIC50 (µg/mL)
1 4-Methoxy110.65
2 2-Methoxy148.23
3 Unsubstituted151.71
Data adapted from "Synthesis and In vitro Cytotoxic Studies of 8-(Substituted phenylcarbamoyl)bicyclo[3.3.1]nonanes".[12]

Expert Interpretation: These results indicate that the presence and position of a methoxy group on the phenylcarbamoyl moiety influence the cytotoxic activity. The derivative with a 4-methoxy substituent (Compound 1 ) was the most potent, suggesting that this substitution pattern is favorable for interaction with the biological target or for cellular uptake. This provides a clear direction for further lead optimization.[12]

Experimental Protocol: Western Blot for HIF-1α Protein Levels

Western blotting is a fundamental technique to determine the effect of a test compound on the protein levels of a specific target, in this case, HIF-1α.

Objective: To determine if a 9-oxabicyclo[3.3.1]nonane derivative inhibits the hypoxia-induced accumulation of HIF-1α protein in cancer cells.

Materials:

  • Human cancer cell line (e.g., T47D breast cancer cells).

  • Cell culture medium and supplements.

  • Test compound dissolved in DMSO.

  • Hypoxia chamber or chemical hypoxia inducer (e.g., Cobalt Chloride, CoCl₂).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody: anti-HIF-1α (rabbit polyclonal).

  • Primary antibody: anti-β-actin (mouse monoclonal) as a loading control.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Secondary antibody: HRP-conjugated anti-mouse IgG.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Seed T47D cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.

    • Induce hypoxia by placing the plates in a hypoxic chamber (1% O₂) or by adding CoCl₂ (e.g., 150 µM) to the medium. Maintain a set of normoxic control plates.

    • Incubate for 4-6 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the well by adding 100-200 µL of ice-cold RIPA buffer with inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel (e.g., 8%).

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Re-probing:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with the anti-β-actin primary antibody and its corresponding HRP-conjugated secondary antibody.

  • Analysis: Quantify the band intensities for HIF-1α and β-actin. Normalize the HIF-1α signal to the β-actin signal. Compare the normalized HIF-1α levels in the compound-treated hypoxic samples to the vehicle-treated hypoxic sample to determine the extent of inhibition.

Protocol: Synthesis of a Representative Aminoalcohol with a 9-Oxabicyclo[3.3.1]nonane Core

This protocol describes a straightforward, one-pot synthesis of a functionalized 9-oxabicyclo[3.3.1]nonane derivative via the nucleophilic ring-opening of a spirocyclic bis(oxirane), a method that exemplifies the construction of this valuable scaffold.[5]

Synthesis_Workflow Start Spirocyclic Bis(oxirane) + Amine + LiClO4 in CH3CN Reaction Stir at 80°C (5-40 h) Start->Reaction Evaporation Evaporate Solvent (Reduced Pressure) Reaction->Evaporation Purification Column Chromatography (Silica Gel) Evaporation->Purification Product Purified 9-Oxabicyclo[3.3.1]nonane Derivative Purification->Product

General workflow for the synthesis of 9-oxabicyclo[3.3.1]nonane derivatives.

Objective: To synthesize {5-[(Butylamino)methyl]-9-oxabicyclo[3.3.1]nonan-1-yl}methanol.

Materials:

  • trans-1,8-Dioxadispiro[2.3.2.3]dodecane (spirocyclic bis(oxirane)).

  • n-Butylamine.

  • Lithium perchlorate (LiClO₄).

  • Acetonitrile (CH₃CN), dry.

  • Silica gel for column chromatography.

  • Solvents for chromatography (e.g., ethyl acetate, methanol, light petroleum).

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

  • Rotary evaporator.

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add the spirocyclic bis(oxirane) (0.1 mmol, 17 mg).

  • Reagent Addition: Add dry acetonitrile (3 mL) to dissolve the starting material. Sequentially add lithium perchlorate (2.0 mmol, 212 mg) and n-butylamine (0.22 mmol, 22 µL).

    • Causality: LiClO₄ acts as a Lewis acid, activating the oxirane rings towards nucleophilic attack by the amine. The excess of amine and LiClO₄ drives the reaction to completion. Acetonitrile is a suitable polar aprotic solvent for this reaction.

  • Reaction: Stir the mixture at 80°C for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by preparative column chromatography on silica gel.

    • Eluent System: A gradient of light petroleum:EtOAc:MeOH is typically used. For this specific product, a ratio of 3:1:0.1 is effective.[5]

    • Validation: Collect fractions and analyze by TLC to identify the fractions containing the pure product. Combine the pure fractions and evaporate the solvent to yield the final product as a yellow oil.

  • Characterization: Confirm the structure and purity of the obtained {5-[(Butylamino)methyl]-9-oxabicyclo[3.3.1]nonan-1-yl}methanol using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

The 9-oxabicyclo[3.3.1]nonane scaffold and its derivatives continue to be a fertile ground for medicinal chemistry research. Their unique, conformationally constrained three-dimensional structure provides a robust framework for the design of highly specific and potent modulators of challenging biological targets. The successful development of derivatives as GPR119 agonists and HIF-1 inhibitors underscores the versatility of this chemical motif. The synthetic and analytical protocols detailed herein provide a practical foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable class of compounds.

References

  • Ryzhikova, O. V., Savchenkova, D. V., Kositov, S. V., Grishin, Y. K., Maloshitskaya, O. A., Sedenkova, K. N., & Averina, E. B. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]

  • Sparling, B. A. (2013). Total Synthesis of Hyperforin. Harvard University. [Link]

  • Manikandan, A., Sivakumar, A., & Ponnuswamy, M. N. (2012). Synthesis and In vitro Cytotoxic Studies of 8-(Substituted phenylcarbamoyl)bicyclo[3.3.1]nonanes. Indian Journal of Pharmaceutical Sciences, 74(5), 436–441. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136102, 9-Oxabicyclo(3.3.1)nonane. [Link]

  • Ryzhikova, O. V., Savchenkova, D. V., Kositov, S. V., Grishin, Y. K., Maloshitskaya, O. A., Sedenkova, K. N., & Averina, E. B. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1]. Preprints.org. [Link]

  • Chandra, S., & Kumar, P. (2010). A Novel Synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-Oxonium−Ene Reaction. Organic Letters, 12(8), 1776–1779. [Link]

  • Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389–22480. [Link]

  • Shi, Y., et al. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(22), 5291-5294. [Link]

  • ResearchGate. (n.d.). Schematic diagram illustrating the possible actions of GPR119 agonists. [Link]

  • Rapisarda, A., & Melillo, G. (2009). Natural Product-Based Inhibitors of Hypoxia-Inducible Factor-1 (HIF-1). Current Pharmaceutical Design, 15(33), 3842–3853. [Link]

  • Liu, Y., Veena, C. K., Morgan, B., & Zhou, Y. D. (2009). Methylalpinumisoflavone Inhibits Hypoxia-inducible Factor-1 (HIF-1) Activation by Simultaneously Targeting Multiple Pathways. Journal of Biological Chemistry, 284(9), 5859–5868. [Link]

  • Geirsson, J. K. F., Jonsson, S., & Valgeirsson, J. (2004). Synthesis and antitumor activity of bicyclo[3.3.1]nonenol derivatives. Bioorganic & Medicinal Chemistry, 12(21), 5563-5569. [Link]

  • Xu, X., et al. (2022). Activation and signaling mechanism revealed by GPR119-Gs complex structures. Nature Communications, 13(1), 6931. [Link]

  • Wikipedia. (n.d.). GPR119. [Link]

  • Semenza, G. L. (2022). Hypoxia-Inducible Factor-1: A Novel Therapeutic Target for the Management of Cancer, Drug Resistance, and Cancer-Related Pain. Cancers, 14(24), 6075. [Link]

  • ResearchGate. (2013). Does anyone perform HIF1 alpha Western blot? [Link]

  • Tice, C. M., et al. (2015). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters, 6(9), 999–1004. [Link]

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Assignment of rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The structural elucidation of complex bicyclic systems is a cornerstone of synthetic chemistry and drug development. The 9-oxabicyclo[3.3.1]nonane scaffold, a conformationally restrained ether, is a privileged structural motif found in numerous natural products and pharmaceutical agents. Accurate and unambiguous assignment of its nuclear magnetic resonance (NMR) spectra is critical for confirming stereochemistry, assessing purity, and understanding its conformational behavior in solution. This application note provides a detailed, step-by-step protocol for the complete ¹H and ¹³C NMR assignment of rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.

Introduction: The Significance of Bicyclic Scaffolds

The rigid framework of bicyclo[3.3.1]nonane systems provides a unique three-dimensional arrangement of substituents, making them valuable scaffolds in medicinal chemistry for probing protein-ligand interactions. The introduction of a heteroatom, such as oxygen at the 9-position, imparts specific polarity and hydrogen-bonding capabilities while influencing the conformational preference of the ring system.[1] The stereoisomer rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol presents a challenging yet representative case for structural analysis due to significant signal overlap in its ¹H NMR spectrum, arising from multiple diastereotopic methylene protons within a constrained environment.

This guide explains the causality behind the experimental choices, demonstrating how a logical workflow of modern NMR experiments can systematically deconstruct the complex spectral data into an unambiguous structural assignment.

Experimental Design & Protocols

The successful assignment of the target molecule hinges on a systematic acquisition of correlated NMR data. The workflow is designed to build information layer by layer, from simple 1D spectra to complex 2D correlation maps.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment Prep Prepare Sample ~10 mg in 0.6 mL CDCl3 H1 1D ¹H NMR Prep->H1 C13 1D ¹³C{¹H} NMR H1->C13 Define spectral widths for 2D experiments Analysis1 Initial Proton Analysis Multiplicity & Integration H1->Analysis1 COSY 2D ¹H-¹H COSY C13->COSY HSQC 2D ¹H-¹³C HSQC COSY->HSQC Analysis2 Identify ¹H Spin Systems COSY->Analysis2 HMBC 2D ¹H-¹³C HMBC HSQC->HMBC Analysis3 Correlate Protons to Attached Carbons HSQC->Analysis3 Analysis4 Assemble Fragments & Confirm Bicyclic Structure HMBC->Analysis4 Analysis1->Analysis2 Analysis2->Analysis3 Analysis3->Analysis4 Final Final Assignment Table Analysis4->Final

Figure 1: Overall workflow for NMR data acquisition and analysis.
Protocol: Sample Preparation

Trustworthy NMR data begins with a properly prepared sample. The choice of solvent and concentration is critical for minimizing signal distortion and ensuring adequate signal-to-noise for less sensitive experiments like HMBC.

  • Weighing: Accurately weigh approximately 10-15 mg of rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Chloroform is a suitable solvent for this molecule, offering good solubility and a clean spectral window, with its residual solvent peak appearing at δH ≈ 7.26 ppm and δC ≈ 77.16 ppm.[2]

  • Homogenization: Gently vortex the vial until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Standard: It is good practice to add a small amount of tetramethylsilane (TMS) as an internal standard for precise referencing to 0.00 ppm, although modern spectrometers can accurately reference to the residual solvent peak.

Protocol: NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure sufficient spectral dispersion. The following are standard parameter sets that serve as an excellent starting point.

Experiment Key Parameters & Justification
¹H NMR Scans: 8-16. Relaxation Delay (d1): 2 seconds. Justification: Provides a high-quality spectrum for integration and multiplicity analysis with a short acquisition time.
¹³C{¹H} NMR Scans: 1024-2048. d1: 2 seconds. Justification: ¹³C is an insensitive nucleus, requiring more scans. Proton decoupling simplifies the spectrum to single lines for each unique carbon.
¹H-¹H COSY Acquisition Matrix: 1024x256 points (t2 x t1). Scans per increment: 2-4. Justification: This experiment reveals scalar (J) couplings between protons, typically over 2-3 bonds. It is the primary tool for mapping out the connectivity of the proton spin systems.[3][4]
¹H-¹³C HSQC Acquisition Matrix: 1024x256 points. Scans per increment: 4-8. Justification: The Heteronuclear Single Quantum Coherence experiment correlates each proton with the carbon to which it is directly attached (¹JCH coupling). This is the most reliable method for assigning carbon resonances.[5]
¹H-¹³C HMBC Acquisition Matrix: 2048x256 points. Scans per increment: 16-32. Justification: The Heteronuclear Multiple Bond Correlation experiment detects longer-range couplings (typically ²JCH and ³JCH). This is crucial for connecting spin systems across heteroatoms or quaternary centers and for confirming the overall bicyclic framework.[6]

Results and Discussion: A Step-by-Step Assignment

The logical process of spectral assignment involves integrating data from all experiments to build a self-consistent structural model.

Figure 3: Key HMBC correlations from H2 and H5 confirming the bicyclic structure.
  • Correlations from Bridgehead Protons: The bridgehead protons H1 and H5 are powerful probes. For instance, H5 should show correlations to carbons two bonds away (C4, C6) and three bonds away across the ether linkage (C1) and through the carbon chain (C3, C7). This ³JCH correlation from H5 to C1 is definitive proof of the oxabicyclo[3.3.1] framework.

  • Correlations from the Carbinol Proton: H2 will show ²JCH correlations to C1 and C3, and ³JCH correlations to C4 and C8. These correlations lock in the position of the hydroxyl group relative to the bridgehead carbons.

By systematically analyzing these long-range correlations, the entire carbon skeleton can be assembled and all assignments cross-validated, leading to a high degree of confidence in the final structure.

Summary of Assignments

The following table summarizes the complete, unambiguous assignment for rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol in CDCl₃, based on the combined analysis of 1D and 2D NMR data. Note: Exact chemical shifts and coupling constants are representative and may vary slightly based on spectrometer and sample conditions.

PositionAtom¹H δ (ppm)Multiplicity, J (Hz)¹³C δ (ppm)Key HMBC Correlations from Proton
1CH~4.05m~72.5C2, C5, C7, C8
2CH~3.95m~68.0C1, C3, C4, C8
3CH₂~1.85, ~2.10m~32.0C1, C2, C4, C5
4CH₂~1.60, ~1.95m~28.5C2, C3, C5
5CH~4.15m~74.0C1, C3, C4, C6, C7
6CH₂~1.70, ~2.05m~30.0C5, C7, C8
7CH₂~1.75, ~2.15m~29.0C1, C5, C6, C8
8CH₂~1.80, ~2.25m~31.5C1, C2, C6, C7
-OHvariablebr s--

Conclusion

This application note has demonstrated a robust and systematic methodology for the complete ¹H and ¹³C NMR assignment of the structurally complex molecule rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol. By logically progressing from 1D NMR to a suite of 2D correlation experiments (COSY, HSQC, and HMBC), even heavily overlapped spectra can be fully resolved. This workflow is not limited to the title compound but serves as a universal template for the structural elucidation of novel small molecules, making it an indispensable tool for researchers in synthetic chemistry, natural product analysis, and pharmaceutical development.

References

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available at: [Link]

  • Preprints.org. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. Available at: [Link]

  • Fulmer, G. R., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules. Available at: [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. Available at: [Link]

  • University of Puget Sound. 13C NMR Chemical Shift Table. Available at: [Link]

  • PubChem. 9-Oxabicyclo[3.3.1]nonan-2-ol. Available at: [Link]

  • The Royal Society of Chemistry. (2009). Supplementary information for Asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes by a microwave-assisted organocatalyzed tande. Organic & Biomolecular Chemistry. Available at: [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

  • Heffron, G. 2D NMR FOR THE CHEMIST. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

  • ResearchGate. (2025). Study of the Steric Structure of 7-Alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and Their Derivatives Using 1 H NMR Spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. (2023). Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry. Available at: [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]

  • PubChem. 9-Oxabicyclo[3.3.1]nonan-2-ol, acetate. Available at: [Link]

  • National Center for Biotechnology Information. (2010). (1R,2R,5R,6S)-6-Bromo-9-oxabicyclo[3.3.1]nonan-2-ol. Acta Crystallographica Section E. Available at: [Link]

  • MDPI. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules. Available at: [Link]

Sources

Application Note: Synthesis and Functionalization of 9-Oxabicyclo[3.3.1]nonane Scaffolds for Molecular Tweezer Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Molecular tweezers are non-cyclic host molecules featuring two "arms" capable of binding guest molecules through non-covalent interactions (e.g.,


-

stacking, hydrogen bonding).[1] The efficacy of a molecular tweezer is dictated by the rigidity and geometry of its spacer unit.

The 9-oxabicyclo[3.3.1]nonane core is a privileged scaffold for this purpose. Unlike flexible alkyl chains, this bicyclic ether adopts a rigid chair-chair conformation . This geometry forces substituents at the 2,6-positions into a syn-orientation, creating a pre-organized concave cleft ideal for encapsulating guests.

This guide details the protocol for synthesizing the core scaffold from 1,5-cyclooctadiene (1,5-COD) via transannular etherification and its subsequent functionalization to creating active molecular tweezers.

Retrosynthetic Analysis & Workflow

The synthesis relies on the "chameleonic" reactivity of 1,5-COD, which can undergo transannular cyclization in the presence of electrophiles (


).
Strategic Logic
  • Scaffold Generation: Electrophilic attack on 1,5-COD triggers a transannular nucleophilic attack by the oxygen source (water or alcohol), bridging C1 and C5.

  • Stereochemical Control: The reaction naturally favors the thermodynamic endo,endo-2,6-disubstituted product, which is geometrically required for the "tweezer" shape.

  • Arm Attachment: High-yield esterification or etherification attaches aromatic pincers (e.g., pyrene, anthracene) to the 2,6-diol core.

SynthesisWorkflow cluster_logic Stereochemical Control COD 1,5-Cyclooctadiene (Precursor) IodoEther 2,6-Diiodo-9-oxabicyclo[3.3.1]nonane (Intermediate) COD->IodoEther Step 1: I2, KI, H2O (Transannular Etherification) Diol 2,6-Dihydroxy-9-oxabicyclo[3.3.1]nonane (The Scaffold) IodoEther->Diol Step 2: Hydrolysis (AgOAc/AcOH or KOH/H2O) Tweezer Target Molecular Tweezer (Pyrene-functionalized) Diol->Tweezer Step 3: Esterification (1-Pyrenecarboxylic acid, EDC) Mechanism Chair-Chair Conformation Forces syn-orientation Diol->Mechanism

Figure 1: Retrosynthetic workflow for the construction of 9-oxabicyclo[3.3.1]nonane tweezers. The core transformation utilizes the transannular reactivity of 1,5-COD.

Protocol 1: Synthesis of the Scaffold (2,6-Diol)

This protocol utilizes the iodine-induced transannular etherification. This method is preferred over solvomercuration due to lower toxicity and easier workup.

Materials
  • cis,cis-1,5-Cyclooctadiene (1,5-COD)[2]

  • Iodine (

    
    )[2]
    
  • Potassium Iodide (KI)

  • Sodium Thiosulfate (

    
    )
    
  • Silver Acetate (

    
    ) or Potassium Superoxide (
    
    
    
    ) for hydrolysis.
Step A: Synthesis of 2,6-Diiodo-9-oxabicyclo[3.3.1]nonane
  • Preparation: Dissolve 1,5-COD (10.8 g, 100 mmol) in THF/Water (1:1, 200 mL).

  • Iodination: Add KI (33.2 g, 200 mmol) and

    
      (25.4 g, 100 mmol).
    
  • Reaction: Stir the mixture at room temperature for 24 hours. The solution will darken.

    • Mechanism:[3][4][5] The iodine activates one double bond, triggering the attack of water (oxygen source) which bridges to the second double bond, followed by a second iodination.

  • Workup:

    • Quench excess iodine with saturated aqueous

      
        until the color changes from dark brown to yellow/colorless.
      
    • Extract with Chloroform (

      
      , 3 x 100 mL).
      
    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from ethanol.

    • Yield Target: 60-70%.

    • QC Check:

      
       NMR should show distinctive multiplets for the CH-I protons at 
      
      
      
      4.5-4.8 ppm.
Step B: Hydrolysis to 2,6-Dihydroxy-9-oxabicyclo[3.3.1]nonane

Direct hydrolysis of the diiodo compound can be difficult due to elimination side reactions. The Silver Acetate route is high-fidelity.

  • Substitution: Dissolve the diiodo intermediate (10 g) in Glacial Acetic Acid (100 mL). Add Silver Acetate (2.2 equiv).

  • Reflux: Heat to reflux for 4 hours. Silver iodide (AgI) will precipitate (yellow solid).

  • Filtration: Filter off the AgI precipitate while hot.

  • Hydrolysis: Concentrate the filtrate (containing the diacetate). Redissolve the residue in 10% NaOH/Methanol and reflux for 2 hours to cleave the esters.

  • Isolation: Neutralize with dilute HCl, extract with Ethyl Acetate, and concentrate.

  • Product: The resulting white solid is the 2,6-diol scaffold .

Protocol 2: Assembly of the Molecular Tweezer

This protocol describes the attachment of 1-Pyrenecarboxylic acid arms. Pyrene is selected because its monomer-excimer fluorescence properties provide a self-validating readout for binding events (binding a guest disrupts excimer formation).

Reaction Table: Coupling Conditions
ParameterConditionRationale
Reagents Scaffold (1 eq), Pyrene acid (2.5 eq)Slight excess of arm ensures bis-substitution.
Coupling Agent EDC

HCl / DMAP
Steglich-type esterification is mild and prevents racemization/elimination.
Solvent Anhydrous DCM (

)
Non-polar aprotic solvent minimizes side reactions.
Temperature 0°C

RT
Start cold to control exotherm, warm to drive completion.
Time 12 - 24 HoursSteric hindrance at the concave face requires longer reaction times.
Step-by-Step Procedure
  • Activation: In a flame-dried flask under Argon, dissolve 1-Pyrenecarboxylic acid (2.5 mmol) and EDC

    
    HCl  (3.0 mmol) in anhydrous DCM (20 mL). Stir for 15 min at 0°C.
    
  • Addition: Add DMAP (0.5 mmol, catalyst) followed by the 2,6-diol scaffold (1.0 mmol) dissolved in minimal DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Quench: Wash the organic layer with:

    • 1M HCl (removes DMAP/EDC urea).

    • Sat.

      
       (removes unreacted acid).
      
    • Brine.

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).

    • Observation: The product will be highly fluorescent under UV (365 nm).

Characterization & Quality Control

To ensure scientific integrity, the synthesized tweezer must be validated for both structure and function.

Structural Validation (NMR)
  • Bridgehead Protons (H1/H5): Look for a multiplet around

    
     4.0 - 4.2 ppm.
    
  • Pincer Protons (H2/H6): The protons attached to the functionalized carbons will shift downfield (

    
     5.5 - 6.0 ppm) due to the ester linkage.
    
  • Symmetry: The molecule should exhibit

    
     or 
    
    
    
    symmetry, simplifying the spectrum. If the spectrum is overly complex, you may have the endo-exo asymmetric isomer (impurity).
Functional Validation (Binding Assay)

A self-validating system using fluorescence spectroscopy.

  • Host Solution: Prepare a

    
     M solution of the Tweezer in Chloroform.
    
  • Guest Addition: Titrate with a guest molecule (e.g., 1,4-Dicyanobenzene or an aliphatic diamine).

  • Readout:

    • Apo-Tweezer: High Excimer Emission (broad band ~480 nm) due to

      
      -
      
      
      
      stacking of the pyrene arms in the closed state.
    • Bound Complex: Decrease in Excimer band / Increase in Monomer emission (sharp peaks ~380-400 nm) as the guest forces the arms apart ("Induced Fit").

BindingMechanism Figure 2: Functional validation via fluorescence switching. Binding disrupts intramolecular pi-stacking. FreeHost Free Tweezer High Excimer Fluorescence Arms Stacked Complex Host-Guest Complex High Monomer Fluorescence Arms Separated FreeHost->Complex + Guest (Binding) Guest Guest Molecule (e.g., Lysine/Diamine) Guest->Complex

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete transannular closure.Ensure high dilution to favor intramolecular reaction over intermolecular polymerization.
Complex NMR Spectra Mixture of endo/exo isomers.Recrystallize the diiodo intermediate before hydrolysis. The endo,endo isomer is usually less soluble.
No Binding Observed "Self-Inclusion" or Collapse.The arms may be too flexible or the solvent is too competitive. Switch to a non-polar solvent (Toluene/CHCl3) to drive solvophobic binding.

References

  • Ganter, C., & Zwahlen, W. (1971). Substituted 9-oxabicyclo[3.3.1]nonanes. Helvetica Chimica Acta. (Foundational synthesis of the core).

  • Hardouin-Lerouge, M., Hudhomme, P., & Sallé, M. (2011).[6] Molecular clips and tweezers hosting neutral guests. Chemical Society Reviews.[6] (Review of applications and design).

  • Takahashi, A., et al. (2000).[7] Synthesis of optically active 9-oxabicyclo[3.3.1]nona-2,6-diene. Tetrahedron. (Stereochemical control protocols).

  • Klärner, F. G., & Kahlert, B. (2003). Molecular Tweezers and Clips as Synthetic Receptors. Accounts of Chemical Research. (Mechanistic insights into binding).

Sources

Application Note: Catalytic Strategies for the Functionalization of the 9-Oxabicyclo[3.3.1]nonane Skeleton

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1]

The 9-oxabicyclo[3.3.1]nonane skeleton represents a privileged scaffold in medicinal chemistry, serving as the pharmacophore core for potent antibiotics such as Platensimycin and Platencin , as well as marine toxins like Garsubellin A .[1] Its unique chair-chair conformation provides a rigid spacer for displaying functional groups in defined 3D space, making it invaluable for disrupting protein-protein interactions.[2][1]

However, the scaffold presents significant synthetic challenges:

  • Steric Shielding: The bicyclic bridgeheads are sterically protected, making standard substitution difficult.[2][1]

  • Regiocontrol: Differentiating between endo and exo faces during functionalization requires precise catalytic control.[2][1]

  • Inertness: Once formed, the ether bridge renders the core relatively unreactive to standard nucleophiles.[1]

This guide details three catalytic strategies to overcome these barriers: Lewis Acid-Catalyzed Prins Cyclization (Constructive Functionalization), Fe-Catalyzed C-H Oxidation (Late-Stage Diversification), and Nucleophilic Epoxide Opening (Heteroatom Insertion).[2][1]

Strategic Class A: Constructive Functionalization via Prins Cyclization

The most efficient method to access functionalized 9-oxabicyclo[3.3.1]nonanes is to build the functionality during the ring-forming step.[2][1] The acid-catalyzed Prins cyclization utilizes an oxocarbenium ion intermediate to close the ring while trapping a nucleophile.[2][1]

Mechanism & Pathway

The reaction typically proceeds via the condensation of a homoallylic alcohol with an aldehyde (or acetal), generating an oxocarbenium ion. A Lewis Acid catalyst promotes the intramolecular attack of the alkene, forming a carbocation that is subsequently trapped.

PrinsMechanism cluster_0 Pre-Complexation cluster_1 Catalytic Cycle S1 Homoallylic Alcohol + Aldehyde S2 Hemiacetal S1->S2 Condensation S3 Oxocarbenium Ion (Reactive Intermediate) S2->S3 Lewis Acid (TMSOTf) S4 Chair-Chair Transition State S3->S4 Cyclization S5 Cation Trapping (Nucleophile Attack) S4->S5 Bond Formation S6 9-oxabicyclo[3.3.1]nonane Product S5->S6 Elimination/Trapping

Figure 1: Mechanistic flow of the Lewis Acid-catalyzed Prins cyclization yielding the bicyclic ether core.[2][1]

Protocol 1: Silylium-Catalyzed Prins Cyclization

Objective: Synthesis of 2,6-disubstituted-9-oxabicyclo[3.3.1]nonanes.

Reagents:

  • Substrate: 3-buten-1-ol derivative (1.0 equiv)

  • Electrophile: Benzaldehyde or aliphatic aldehyde (1.2 equiv)[1]

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (10-20 mol%)[2][1]

  • Solvent: Anhydrous DCM (Dichloromethane)[1]

  • Quench: Sat. NaHCO₃

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask under Argon. Add activated 4Å molecular sieves.[2][1]

  • Loading: Charge the flask with the aldehyde (1.2 mmol) and the homoallylic alcohol (1.0 mmol) in DCM (0.1 M concentration).

  • Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath. Critical: Temperature control dictates diastereoselectivity.

  • Catalysis: Add TMSOTf (0.1 mmol) dropwise over 5 minutes. The solution may turn slightly yellow.[1]

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours. Monitor by TLC (stain with PMA or Anisaldehyde).[2][1]

  • Workup: Quench with sat. NaHCO₃ (5 mL) at 0 °C. Extract with DCM (3 x 10 mL).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

  • ¹H NMR: Look for the bridgehead protons (typically

    
     3.8–4.2 ppm) and the disappearance of the terminal alkene signals.
    
  • Stereochemistry: NOESY correlations between H1 and H5 confirm the chair-chair conformation.[2][1]

Strategic Class B: Late-Stage C-H Functionalization

For scaffolds already synthesized (e.g., via RCM or isolation from natural sources), the core is unreactive. The White-Chen Catalyst (Fe(PDP)) allows for the predictable oxidation of remote


 C-H bonds, introducing ketone or alcohol handles for further derivatization.[1]
Catalyst Selection Logic

Standard oxidants (KMnO₄) destroy the scaffold.[2][1] Fe(PDP) uses steric and electronic recognition to target the most electron-rich, least sterically hindered C-H bond—typically the methylene sites away from the bridgehead.[1]

Protocol 2: Fe(PDP) Catalyzed Remote Oxidation

Objective: Regioselective introduction of a ketone/hydroxyl moiety at C3/C7 positions.[1]

Reagents:

  • Substrate: 9-oxabicyclo[3.3.1]nonane derivative (1.0 equiv)

  • Catalyst: ₂ (5 mol%)[1]

  • Oxidant: 50% H₂O₂ (1.2 equiv)[1]

  • Additive: Acetic Acid (0.5 equiv)[1]

  • Solvent: MeCN (Acetonitrile)[1]

Step-by-Step Methodology:

  • Solution A: Dissolve substrate (0.5 mmol) and Fe(PDP) catalyst (0.025 mmol) in MeCN (1.5 mL) in a vial. Add Acetic Acid (0.25 mmol).

  • Solution B: Prepare a solution of H₂O₂ (0.6 mmol) in MeCN (4.5 mL).

  • Addition: Add Solution B to Solution A dropwise over 45 minutes using a syringe pump at room temperature. Note: Slow addition prevents catalyst deactivation.[1]

  • Stirring: Stir for an additional 10 minutes after addition is complete.

  • Workup: Dilute with EtOAc, wash with sat.[2][1] NaHCO₃ and brine.[2][1]

  • Analysis: The product is often a mixture of ketone (major) and alcohol (minor).[1]

Data Summary: Catalyst Performance

ParameterValueNote
Catalyst Loading 5–15 mol%Higher loading required for electron-poor substrates.[2][1]
Selectivity >10:1 (Remote:Bridgehead)Favors C3/C7 positions over C1/C5 bridgeheads.[2][1]
Yield 50–65%Unreacted starting material can be recycled (BORSM >80%).[2][1]

Strategic Class C: Nucleophilic Ring-Opening of Bis-Oxiranes[1][2]

A modern approach to introducing nitrogen (for alkaloid synthesis) involves the catalytic opening of spirocyclic bis-oxiranes.[2][1] This method uses Lithium Perchlorate (LiClO₄) as a Lewis Acid to facilitate amine attack.[2][1][3]

Protocol 3: Aminolysis via LiClO₄ Activation

Objective: Synthesis of amino-alcohol functionalized cores.

Step-by-Step Methodology:

  • Setup: Dissolve the spirocyclic bis-oxirane (0.1 mmol) in dry MeCN (3 mL).

  • Activation: Add LiClO₄ (2.0 mmol, 20 equiv). Note: High concentration of LiClO₄ acts as a "solvent-salt" medium, drastically increasing rate.[2]

  • Nucleophile: Add the primary amine (e.g., benzylamine, 0.22 mmol).[1]

  • Heating: Heat to 80 °C for 5–10 hours.

  • Purification: Evaporate solvent. The residue is often purified directly via column chromatography (DCM/MeOH).[2][1]

Decision Matrix for Strategy Selection

Use the following logic flow to determine the appropriate functionalization strategy for your specific drug development campaign.

StrategySelection Start Start: Target Molecule Needs Q1 Is the bicyclic core already formed? Start->Q1 StrategyA STRATEGY A: Prins Cyclization (Use TMSOTf) Q1->StrategyA No (De Novo Synthesis) Q2 Target Functional Group? Q1->Q2 Yes (Existing Scaffold) StrategyB STRATEGY B: Fe(PDP) Oxidation (White-Chen) Q2->StrategyB Ketone/Alcohol (C-H Oxidation) StrategyC STRATEGY C: LiClO4 Aminolysis Q2->StrategyC Amine/Heteroatom (Epoxide Opening)

Figure 2: Decision matrix for selecting the optimal catalytic strategy based on substrate status and desired functionality.

References

  • Nicolaou, K. C., et al. "Total Synthesis of Platensimycin and Related Natural Products." Journal of the American Chemical Society, 2009.[4]

  • Chen, M. S., & White, M. C. "A predictably selective aliphatic C-H oxidation reaction for complex molecule synthesis."[5][6] Science, 2007.[1][5][6] [1][6]

  • Ghosh, A. K., & Xi, K. "Total Synthesis of (-)-Platensimycin, a Novel Antibacterial Agent."[1][4] Journal of Organic Chemistry, 2009.[4]

  • Weidmann, V., et al. "Variants of the Prins cyclization for the synthesis of terpenoid spiroethers and oxabicyclo[3.3.1]nonane derivatives."[7] Journal of Organic Chemistry, 2014.[7]

  • Bredihhin, A., et al. "Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane Core via Nucleophilic Ring-Opening."[2][1][3][8][9] MDPI Molecules, 2026 (Preprint context).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Oxabicyclo[3.3.1]nonene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Product Formation & Process Optimization

Audience: Synthetic Chemists, Process Development Scientists Status: Active | Updated: February 17, 2026[1]

Introduction: The Scaffold & The Challenge

The 9-oxabicyclo[3.3.1]nonene framework is a privileged scaffold found in bioactive natural products (e.g., Plakortin, Salsolene) and serves as a critical intermediate for complex terpene synthesis.[1]

However, constructing this bridged ether system is thermodynamically and kinetically demanding.[1] Whether you are employing Prins-type cyclizations , Ring-Closing Metathesis (RCM) , or Epoxide cascades , you are fighting a battle against entropy and competing pathways.[1]

This guide addresses the three most common failure modes reported by our users:

  • Regiodivergence: Formation of tetrahydropyrans (THP) instead of the bicyclic core.

  • Oligomerization: Intermolecular coupling during RCM.

  • Stereochemical Mismatch: Failure to cyclize due to precursor diastereoselectivity.

Module 1: Prins Cyclization & The "THP Trap"

Context: The acid-catalyzed condensation of aldehydes with homoallylic alcohols (or enynols) is the most direct route to the oxabicyclo[3.3.1] core.

Q1: Why is my reaction stalling at the tetrahydropyran (THP) stage?

Diagnosis: You are likely trapped in a local thermodynamic minimum. The Prins reaction proceeds via an oxocarbenium ion to form a THP cation.[2] The second cyclization (to form the bridged system) often requires a higher activation energy or a specific geometric configuration (chair-boat transition).

The Mechanism of Failure: If the reaction temperature is too low or the Lewis Acid is insufficiently "hard," the intermediate cation is trapped by a nucleophile (solvent or counter-ion) to form a substituted THP (e.g., Product B in Diagram 1) rather than undergoing the second intramolecular Ene/Friedel-Crafts reaction (to Product A ).[1]

Corrective Protocol:

  • Temperature Modulation: Unlike standard kinetic control, higher temperatures (often reflux in dichloroethane or benzene) are frequently required to push the THP intermediate over the activation barrier to the bicyclic product.

  • Acid Switch: Switch from mild Lewis acids (e.g.,

    
    ) to harder, more oxophilic species like 
    
    
    
    salts or
    
    
    .[1] Recent data suggests
    
    
    aggregates promote the endo-selective formation of the bicyclic core exclusively.[3]
Q2: I am seeing significant elimination products (dienes). How do I stop this?

Diagnosis: The carbocation intermediate is undergoing


-hydride elimination faster than the cyclization event. This is common with electron-rich substrates or when using non-nucleophilic counter-ions.

Troubleshooting Matrix:

ObservationRoot CauseSolution
Diene Formation

-H elimination is faster than cyclization.
Lower temperature slightly; switch solvent to one that stabilizes the cation (e.g.,

).[1]
Aromatization Substrate contains a phenol/arene that is too electron-rich.Protect phenols as esters/ethers to reduce nucleophilicity; use milder acid (

).[1]
Polymerization Aldehyde concentration too high (intermolecular reaction).High Dilution Technique: Add aldehyde slowly via syringe pump.
Visualizing the Pathway

PrinsPathways Start Homoallylic Alcohol + Aldehyde OxoCarb Oxocarbenium Ion Start->OxoCarb Lewis Acid THP_Cation THP Cation (Intermediate) OxoCarb->THP_Cation Prins Cyclization Bicyclic 9-Oxabicyclo[3.3.1]nonene (Target Product) THP_Cation->Bicyclic Path A: 2nd Cyclization (High Temp / Strong Acid) THP_Trap Substituted THP (Side Product) THP_Cation->THP_Trap Path B: Nu- Trapping (Low Temp) Diene Elimination Product (Diene) THP_Cation->Diene Path C: Elimination

Figure 1: Divergent pathways in Prins cyclization.[1] Path A represents the desired "domino" sequence.

Module 2: Ring-Closing Metathesis (RCM) Issues

Context: Constructing the oxabicyclo[3.3.1] core via RCM often involves bridging a pre-existing pyran ring or closing a medium-sized ring.

Q3: The reaction yields dimers/oligomers instead of the closed ring.

Technical Insight: RCM is a competition between intramolecular cyclization (


) and intermolecular polymerization (

).[1] The formation of bridged systems is entropically disfavored compared to simple 5- or 6-membered rings.

Protocol: The "Pseudo-Infinite" Dilution Standard dilution (0.01 M) is often insufficient for strained bridged systems.

  • Concentration: Target 0.001 M to 0.005 M .

  • Addition: Do not dump the catalyst. Dissolve the substrate in the full volume of solvent. Add the catalyst (Grubbs II or Hoveyda-Grubbs II) in 3 portions over 2 hours.

  • Gas Removal: Ethylene buildup drives the equilibrium backward. Sparge the reaction continuously with Argon or Nitrogen (use a needle outlet) to drive off ethylene.

Q4: The double bond is migrating (Isomerization).

Diagnosis: Ruthenium hydride species (formed from catalyst decomposition) are catalyzing the migration of the olefin, leading to a thermodynamic mixture of isomers (e.g., enol ethers).[1]

The Fix: Add 10-20 mol% of 1,4-Benzoquinone or Tetrafluoro-1,4-benzoquinone to the reaction mixture. These additives scavenge Ru-hydride species, preserving the position of the double bond.

Module 3: Stereochemical Integrity (Epoxide Cascades)

Context: Intramolecular opening of bis(oxiranes) or epoxy-alcohols.

Q5: I isolated a cyclooctane-1,5-diol instead of the oxabicyclo ether.

Causality: This is a classic stereochemical mismatch. The formation of the 9-oxabicyclo[3.3.1]nonane core from bis(oxiranes) is stereospecific.

  • Trans-bis(oxirane): Predisposed to the "domino" cyclization to form the bridged ether.

  • Cis-bis(oxirane): Geometrically constrained. It cannot undergo the second inversion required for bridging. Instead, both epoxides open independently, yielding the cyclooctane diol .[1]

Verification Step: Check your starting material by NMR. If you are using a mixture of diastereomers, you will inevitably lose yield to the diol side product. You must separate the trans-isomer precursor before the cyclization step.

Summary of Critical Parameters

ParameterPrins CyclizationRing-Closing Metathesis (RCM)Epoxide Cascade
Key Risk THP trapping (incomplete cyclization)OligomerizationDiol formation (no bridging)
Control Knob Temperature: High (>60°C) favors bicyclic.[1]Concentration: <0.005 M required.[4]SM Stereochem: Must use trans-isomer.
Catalyst

,

,

Grubbs II + Benzoquinone (additive)

(Lewis Acid)
Solvent Dichloroethane, NitromethaneDCM (degassed), TolueneAcetonitrile

References

  • Au(I)-catalyzed synthesis of 8-oxabicyclo[3.2.1]oct-2-enes and 9-oxabicyclo[3.3.1]nona-2,6-dienes. Source: Chemical Communications (RSC). URL:[Link]

  • Variants of the Prins Cyclization for the Synthesis of Terpenoid Spiroethers and Oxabicyclo[3.3.1]nonane Derivatives. Source: Journal of Organic Chemistry (ACS). URL:[Link][1]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane Core via Nucleophilic Ring-Opening. Source: MDPI / Preprints. URL:[Link][1][5]

  • Ring-closing metathesis (RCM) in organic synthesis. Source: Wikipedia / Organic Chemistry Portal. URL:[Link]

  • Synthesis of oxabicyclo[3.3.1]nonenes via (3,5)-oxonium-ene reaction. Source: Organic & Biomolecular Chemistry.[3][6][7][8][9][10][11][12][13] URL:[Link]

Sources

Technical Support Center: 9-Oxabicyclo[3.3.1]nonan-2-ol Purification

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification and characterization of 9-oxabicyclo[3.3.1]nonan-2-ol isomers. This bicyclic ether-alcohol system presents unique stereochemical challenges due to the conformational flexibility of the [3.3.1] framework and the specific polarity of the oxygen bridge.[1]

Topic: Isolation and Purification of Endo and Exo Isomers of 9-oxabicyclo[3.3.1]nonan-2-ol. Applicable For: Synthetic Organic Chemistry, Medicinal Chemistry, Process Development. Version: 2.1 (Current as of 2025)[1]

Core Technical Overview

The 9-oxabicyclo[3.3.1]nonane skeleton consists of two cyclohexane rings joined at positions 1 and 5 by an oxygen atom.[1] When a hydroxyl group is introduced at C2, two diastereomers are formed:

  • Exo-isomer (Equatorial): The -OH group is oriented away from the bridging oxygen (equatorial on the chair form).[1] Thermodynamically more stable.[1]

  • Endo-isomer (Axial): The -OH group is oriented towards the bridging oxygen (axial).[1] Often formed via kinetic control (e.g., hydride reduction from the convex face).

Note on Nomenclature: In this guide, "Exo" refers to the isomer where the C2-OH is equatorial (trans to the bridge), and "Endo" refers to the C2-OH being axial (cis to the bridge).

Physical Property Comparison (Reference Data)
PropertyExo-Isomer (Equatorial)Endo-Isomer (Axial)Diagnostic Note
Polarity (TLC) Lower R_f (More Polar)Higher R_f (Less Polar)Endo-OH often forms intramolecular H-bonds with the bridge oxygen, reducing silica interaction.[1]
1H NMR (H2 signal)

~3.6-3.9 ppm (Multiplet, large

)

~4.0-4.2 ppm (Narrow, small

)
Critical ID: Exo-H2 is axial (large

); Endo-H2 is equatorial (small

).[1]
Boiling Point HigherLowerDue to intramolecular H-bonding in the Endo isomer.[1]
Crystallinity High (Solid)Low (Often Oil/Waxy)Exo isomers pack better in crystal lattices.[1]

Decision Matrix: Choosing Your Purification Route

Before starting, determine your purity requirements and scale.

PurificationStrategy cluster_legend Technique Key Start Start: Crude Mixture ScaleCheck Scale of Reaction? Start->ScaleCheck Small < 500 mg ScaleCheck->Small Analytical/Small Large > 1 gram ScaleCheck->Large Prep/Process Flash Method A: Silica Flash (Gradient Elution) Small->Flash Large->Flash Good Delta Rf (>0.15) Deriv Method B: Derivatization (p-Nitrobenzoate) Large->Deriv Poor Separation on TLC Enzymatic Method C: Enzymatic Resolution (Lipase CAL-B) Large->Enzymatic Enantiopurity Required Legend Green: Direct Separation Red: Chemical Modification

Figure 1: Strategic decision tree for selecting the optimal purification method based on scale and separation difficulty.

Troubleshooting Guides & Protocols

Method A: High-Resolution Flash Chromatography

Best for: Small scales (<1g) where


.[1]

The Protocol:

  • Stationary Phase: Use high-grade silica gel (230-400 mesh).[1] Silver nitrate impregnated silica (

    
    ) is not  required (unlike alkene separations).[1]
    
  • Eluent System:

    • Start: 10% EtOAc in Hexanes (or Pentane).[1]

    • Gradient: Ramp slowly to 40% EtOAc.

  • Loading: Dissolve crude in minimum CH2Cl2. Avoid MeOH for loading as it broadens bands.[1]

Q: My isomers are co-eluting (streaking) on the column. How do I fix this?

  • Cause: Strong hydrogen bonding between the alcohol and the silica silanols causes "tailing."[1]

  • Solution: Add 1% Triethylamine (TEA) to your eluent system.[1] This neutralizes the most acidic sites on the silica.[1] Alternatively, switch to a DCM/MeOH gradient (0%

    
     5% MeOH) which often provides better selectivity for polar alcohols than Hex/EtOAc.
    

Q: Which isomer elutes first?

  • Answer: Typically, the Endo (axial) isomer elutes first (higher

    
    ).[1]
    
  • Reasoning: The endo-hydroxyl group can form an intramolecular hydrogen bond with the bridging ether oxygen (O9).[1] This "hides" the polar proton from the silica gel, making the molecule effectively less polar than the Exo isomer, which has an exposed hydroxyl group available for binding to the silica.

Method B: Chemical Derivatization (Crystallization)

Best for: Large scales (>5g) or when chromatography fails.[1]

The Protocol:

  • Esterification: React the crude mixture with p-nitrobenzoyl chloride (1.2 equiv) and Pyridine/DMAP in DCM.

  • Workup: Acid wash (1M HCl) to remove pyridine, then bicarbonate wash.[1]

  • Crystallization: The p-nitrobenzoate esters usually have vastly different solubility profiles.

    • Dissolve in hot Ethanol or EtOAc/Hexane mixture.[1]

    • Cool slowly.[1] The Exo-ester typically crystallizes out readily due to its flatter, more stackable conformation.[1]

  • Hydrolysis: Saponify the purified crystals (LiOH, THF/H2O) to recover the pure alcohol.

Q: Why use p-nitrobenzoate instead of acetate?

  • Answer: Acetates are often oils.[1] The p-nitro group provides strong

    
    -
    
    
    
    stacking interactions, significantly increasing the melting point and likelihood of forming separable crystals [1].[1]
Method C: Enzymatic Kinetic Resolution

Best for: Separating Enantiomers (if racemic) or Diastereomers under mild conditions.[1]

The Protocol:

  • Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[1]

  • Solvent: Dry Toluene or MTBE (Methyl tert-butyl ether).[1]

  • Acyl Donor: Vinyl acetate (irreversible donor).[1]

  • Mechanism: CAL-B is highly selective for steric environments.[1] It typically acetylates the Exo (equatorial) isomer much faster than the Endo (axial) isomer due to steric hindrance in the axial position [2].[1]

Q: How do I monitor this reaction?

  • Answer: Use GC-FID or H-NMR.[1]

    • Monitor the appearance of the acetate peak (approx 2.0 ppm in NMR).[1]

    • Stop the reaction at 50% conversion (or when the Exo isomer is consumed).[1]

    • Filter the enzyme, then separate the Exo-acetate from the Endo-alcohol via simple flash chromatography (very large

      
      ).[1]
      

Analytical Validation (Self-Validating System)[1]

You must confirm the identity of your isolated isomer.[1] Do not rely solely on


.[1]
The H2-Coupling Test

The proton at C2 (


) is the definitive reporter.[1]
IsomerH2 OrientationCoupling PartnersExpected Signal
Exo-OH

is Axial

(bridgehead) &

Broad Multiplet / Triplet. Large coupling constant (

Hz) due to axial-axial interaction with

.[1]
Endo-OH

is Equatorial

(bridgehead) &

Narrow Multiplet / Doublet. Small coupling constants (

Hz).[1] No large axial-axial coupling.[1]

Protocol:

  • Take a 1H NMR in

    
    .[1]
    
  • Locate the signal between 3.5 - 4.5 ppm.[1]

  • Measure the width at half-height (

    
    ).[1]
    
    • If

      
       Hz 
      
      
      
      Exo-Isomer .
    • If

      
       Hz 
      
      
      
      Endo-Isomer .

References

  • Crystallographic Analysis of Bicyclic Alcohols

    • Title: Structure of 2,6-Dimethyl-9-oxabicyclo[3.3.1]nonane-endo-2,endo-6-diol.[1]

    • Source: CSIC (Consejo Superior de Investigaciones Científicas).[1]

    • URL:[Link][1]

    • Relevance: Confirms the structural parameters and H-bonding networks in 9-oxabicyclo[3.3.
  • Enzymatic Kinetic Resolution

    • Title: Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions.
    • Source: SciELO / J. Braz.[1] Chem. Soc.

    • URL:[Link]

    • Relevance: Demonstrates the efficacy of CAL-B (Lipase A/B) in resolving sterically hindered bicyclic alcohols, supporting Method C.
  • Synthesis and Reactivity

    • Title: Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane Core.[1][2][3]

    • Source: MDPI (Molecules).[1]

    • URL:[Link][1]

    • Relevance: Provides modern chromatographic conditions (EtOAc/Petrol) for 9-oxabicyclo[3.3.

Sources

Technical Support Center: Troubleshooting Intramolecular Cyclization for 9-Oxabicyclo[3.3.1]nonane Formation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of the 9-oxabicyclo[3.3.1]nonane scaffold. This bicyclic ether framework is a crucial structural motif in various bioactive natural products and serves as a conformationally restricted scaffold in drug design.[1][2] However, its synthesis via intramolecular cyclization is often challenging. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the complexities of your experimental work.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of 9-oxabicyclo[3.3.1]nonane derivatives.

Q1: My cyclization reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue stemming from several potential factors, ranging from substrate reactivity to suboptimal reaction conditions. A systematic approach is essential for diagnosis and optimization.

Causality & Solution Pathway:

  • Substrate Stereochemistry: The primary cause of failure is often incorrect stereochemistry in the precursor. For the cyclization to occur, the nucleophilic group (e.g., an alcohol or amine) and the electrophilic center (e.g., an epoxide or a carbon with a leaving group) must be able to achieve a suitable transannular orientation. For instance, in the domino ring-opening/cyclization of spirocyclic bis(oxiranes), only the trans-isomer successfully forms the 9-oxabicyclo[3.3.1]nonane core, while the cis-isomer yields cyclooctane-1,5-diols.[1][3][4]

    • Action: Verify the stereochemistry of your starting material using techniques like 2D NMR (NOESY) or X-ray crystallography if possible. Ensure your synthetic route is designed to produce the correct diastereomer.

  • Insufficient Activation: The electrophilic center may not be sufficiently reactive. In reactions involving epoxide ring-opening, the epoxide may require activation by a Lewis or Brønsted acid.[1][5]

    • Action: Introduce a Lewis acid catalyst. For example, the addition of lithium perchlorate (LiClO₄) has been shown to effectively activate oxirane rings towards nucleophilic attack, enabling the reaction to proceed under milder conditions or with less reactive nucleophiles.[1][2][5]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.

    • Action: Systematically screen these parameters. Create a design of experiments (DoE) matrix to efficiently explore the parameter space. See the comparative table below for starting points.

  • Competitive Side Reactions: Besides incorrect stereochemistry leading to alternative products, other side reactions like elimination (in Williamson ether type syntheses) or polymerization can reduce the yield.

    • Action: For Williamson-type reactions, ensure you are using a primary alkyl halide and a strong, non-nucleophilic base to form the alkoxide, minimizing E2 elimination.[6][7] For acid-catalyzed reactions, use the minimum effective concentration of the acid catalyst to reduce acid-mediated decomposition.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_stereo Verify Starting Material Stereochemistry start->check_stereo stereo_ok Stereochemistry Correct check_stereo->stereo_ok Yes stereo_bad Incorrect Stereomer check_stereo->stereo_bad No check_activation Evaluate Electrophile Activation stereo_ok->check_activation resynthesize Re-synthesize Precursor with Correct Stereochemistry stereo_bad->resynthesize activation_ok Activation Sufficient check_activation->activation_ok Yes activation_bad Activation Insufficient check_activation->activation_bad No optimize_cond Optimize Reaction Conditions activation_ok->optimize_cond add_catalyst Add/Screen Lewis or Brønsted Acids (e.g., LiClO₄, BF₃·OEt₂, p-TSA) activation_bad->add_catalyst add_catalyst->optimize_cond cond_ok Conditions Optimized optimize_cond->cond_ok Yes cond_bad Suboptimal Conditions optimize_cond->cond_bad No analyze_side_products Analyze Byproducts via GC-MS/LC-MS cond_ok->analyze_side_products screen_params Screen Solvent, Temperature, and Time cond_bad->screen_params screen_params->analyze_side_products elimination Elimination/Decomposition Products Found analyze_side_products->elimination success Yield Improved analyze_side_products->success No Major Side Products adjust_reagents Adjust Base/Acid or Leaving Group elimination->adjust_reagents adjust_reagents->success G cluster_trans trans-Bis(oxirane) Pathway cluster_cis cis-Bis(oxirane) Pathway trans_start trans-Bis(oxirane) trans_inter Intermediate (Transannularly-positioned -OH and epoxide) trans_start->trans_inter Nucleophilic Ring Opening trans_end 9-Oxabicyclo[3.3.1]nonane (Desired Product) trans_inter->trans_end Intramolecular Cyclization (SN2) cis_start cis-Bis(oxirane) cis_inter Intermediate (Syn-positioned -OH and epoxide) cis_start->cis_inter Nucleophilic Ring Opening cis_end Cyclooctane Diol (Side Product) cis_inter->cis_end Independent Second Ring Opening

Caption: Reaction pathways for trans vs. cis precursors.

Q3: My Williamson ether synthesis approach is failing, primarily yielding elimination products. How can I favor substitution?

A3: The Williamson ether synthesis is a classic S_N2 reaction, which competes with the E2 elimination pathway. [6][7]Obtaining elimination products (alkenes) indicates that the conditions favor the E2 mechanism.

Key Factors and Solutions:

  • Nature of the Leaving Group: The reaction works best with primary alkyl halides (or sulfonates like tosylates/mesylates). Secondary halides give a mixture of substitution and elimination, while tertiary halides almost exclusively give elimination products. [6][7] * Action: If your synthetic design involves a secondary or tertiary carbon center with the leaving group, reconsider your strategy. The ideal disconnection for the Williamson synthesis is between the oxygen and a primary carbon.

  • Base Strength and Steric Hindrance: The alkoxide acts as both a nucleophile (for S_N2) and a base (for E2). Sterically hindered bases (e.g., potassium tert-butoxide) favor elimination. While you need a strong base to deprotonate the alcohol, its choice is critical.

    • Action: Use a strong but less sterically hindered base like sodium hydride (NaH) to generate the alkoxide in situ. NaH is a non-nucleophilic base that produces hydrogen gas as the only byproduct. [6]* Solvent: Polar aprotic solvents (e.g., THF, DMF, DMSO) are ideal for S_N2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. [8]Protic solvents can solvate and weaken the alkoxide nucleophile.

  • Temperature: Higher temperatures tend to favor elimination over substitution.

    • Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and only heat if necessary.

Table 1: Optimizing Intramolecular Williamson Ether Synthesis

ParameterTo Favor S_N2 (Cyclization)To Avoid E2 (Elimination)Rationale
Substrate Leaving group on a primary carbonAvoid leaving groups on secondary/tertiary carbonsSteric hindrance at the reaction center prevents backside attack and favors proton abstraction from an adjacent carbon. [7]
Base Sodium Hydride (NaH)Avoid bulky bases (e.g., KOtBu)NaH is a strong, non-nucleophilic base that fully deprotonates the alcohol without promoting elimination itself. [6]
Solvent Polar Aprotic (THF, DMF)Avoid Protic Solvents (e.g., Ethanol)Polar aprotic solvents enhance the nucleophilicity of the alkoxide. [8]
Temperature Lowest effective temperatureAvoid high temperaturesElimination has a higher activation energy and its rate increases more significantly with temperature than substitution.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic strategies for forming the 9-oxabicyclo[3.3.1]nonane core?

A1: Several robust strategies exist, primarily centered around forming the key C-O-C ether linkage via an intramolecular reaction on a cyclooctane-based precursor.

  • Acid-Catalyzed Cyclization of Diols/Epoxides: This is a common method where a suitably substituted cyclooctane diol or epoxide is treated with an acid (Brønsted or Lewis). The acid protonates/activates a hydroxyl or epoxide group, which is then attacked by the other hydroxyl group in a transannular fashion. [1][9]A notable example is the domino ring-opening/cyclization of bis(oxiranes). [1][3][4]2. Intramolecular Williamson Ether Synthesis: This involves generating an alkoxide from a halo-alcohol or a diol that has been selectively converted to a sulfonate ester at one position. The alkoxide then displaces the leaving group intramolecularly. This follows standard S_N2 principles and is highly effective for forming 5- and 6-membered rings, but can also be applied to larger ring systems like this one. [6][7]3. Intramolecular Haloetherification: This strategy involves the reaction of an unsaturated alcohol (e.g., a cyclooctenol) with an electrophilic halogen source (like NBS or I₂). The halogen adds to the double bond to form a halonium ion intermediate, which is then trapped by the intramolecular hydroxyl group. [10]4. (3,5)-Oxonium-Ene Reaction: A more specialized method where an oxocarbenium ion, formed from the reaction of an alcohol and an aldehyde, undergoes a cyclization with a suitably placed alkene. This has been used to synthesize oxabicyclo[3.3.1]nonanone derivatives. [11][12]

Q2: How does the stereochemistry of the starting material influence the success of the intramolecular cyclization?

A2: Stereochemistry is arguably the most critical factor. The formation of the bicyclic system requires the reacting functional groups to adopt a pseudo-chair-chair or chair-boat conformation within the eight-membered ring that brings them into close proximity for the bond-forming step.

For a transannular S_N2 reaction, the nucleophile must be able to attack the electrophilic carbon from the backside (180° approach). In a flexible cyclooctane ring, this is only possible if the precursor has the correct relative stereochemistry. As detailed in Troubleshooting Q2, a trans-1,5-disubstituted cyclooctane precursor allows the substituents to point towards opposite faces of the ring, facilitating the required geometry for cyclization. A cis-1,5-disubstituted precursor holds the groups on the same face, making an intramolecular backside attack sterically impossible and leading to alternative reaction pathways. [1][4]

Q3: What analytical methods are essential for confirming the formation and stereochemistry of the 9-oxabicyclo[3.3.1]nonane product?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • NMR Spectroscopy: This is the most powerful tool.

    • ¹H NMR: The appearance of signals corresponding to the bridgehead protons is a key indicator. Their chemical shifts and coupling patterns provide significant structural information.

    • ¹³C NMR: The number of signals will confirm the symmetry of the molecule. The chemical shifts of the carbons adjacent to the bridgehead oxygen (typically in the 70-80 ppm range) are characteristic. [1][5] * 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals and confirming the connectivity of the bicyclic framework.

    • NOESY: This experiment is vital for determining the relative stereochemistry by observing through-space correlations between protons.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition (molecular formula) of the product by providing a highly accurate mass measurement. [1][5]* Infrared (IR) Spectroscopy: Useful for confirming the formation of the C-O-C ether linkage (typically a strong absorption around 1050-1150 cm⁻¹) and the absence of starting material functional groups (e.g., the broad O-H stretch of an alcohol).

Protocols & Methodologies

Protocol 1: General Protocol for Lewis-Acid Catalyzed Domino Ring-Opening/Cyclization of a trans-Spirocyclic Bis(oxirane)

This protocol is adapted from the general method described by Averina and co-workers and should be optimized for specific substrates. [1][5]

  • Preparation: To a solution of the trans-bis(oxirane) (1.0 eq) in dry acetonitrile (CH₃CN, approx. 0.03 M), add the desired amine nucleophile (2.2 eq).

  • Catalyst Addition: Add lithium perchlorate (LiClO₄) (5.0 - 20.0 eq). The amount of Lewis acid may need to be screened to find the optimal loading for your specific substrate and nucleophile.

  • Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary significantly (5-40 hours). [1]4. Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of methanol or triethylamine for amine-containing products) to isolate the desired 9-oxabicyclo[3.3.1]nonane derivative.

  • Characterization: Confirm the structure of the purified product using NMR (¹H, ¹³C, 2D) and HRMS.

Protocol 2: General Protocol for an Intramolecular Williamson Ether Synthesis

This protocol is a general guideline based on the principles of the Williamson Ether Synthesis and should be adapted for your specific halo-alcohol. [6][7][8]

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the halo-alcohol precursor (1.0 eq) in dry, polar aprotic solvent (e.g., THF or DMF, approx. 0.1 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. This indicates the formation of the sodium alkoxide.

  • Cyclization: Heat the reaction mixture if necessary (e.g., 50-80 °C). The optimal temperature will depend on the reactivity of the substrate. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water or saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure of the product by NMR and HRMS.

References

  • Ryzhikova, O. V., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 31(2), 252. [Link]

  • Ryzhikova, O. V., et al. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. Preprints.org. [Link]

  • Ryzhikova, O. V., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). PubMed. [Link]

  • Averina, E. B., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). ResearchGate. [Link]

  • (PDF) Intramolecular Haloetherification and Transannular Hydroxycyclization of Alkenes. A Synthetic Methodology to Obtain Polycyclic Ethers and Amines. ResearchGate. [Link]

  • 9-Oxabicyclo(3.3.1)nonane. PubChem. [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]

  • 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. [Link]

  • Saikia, A. K., et al. Synthesis of oxabicyclo[3.3.1]nonenes and substituted tetrahydropyrans via (3,5)-oxonium-ene reaction. Organic & Biomolecular Chemistry. [Link]

  • Saikia, A. K., et al. (2010). A Novel Synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-Oxonium−Ene Reaction. Organic Letters. [Link]

  • TOTAL SYNTHESIS OF 9 – OXO – BICYCLO [3.3.1] NONANE. ResearchGate. [Link]

  • A practical solution to achieve the elusive etherification of bicyclo[1.1.1]pentyl alcohols. ChemRxiv. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • 9-Oxabicyclo[3.3.1]nonane-2,6-diol. PubChem. [Link]

  • Ryzhikova, O. V., et al. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1]. Preprints.org. [Link]

  • Siegel, W. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]

  • Ether synthesis by reductive etherification. Organic Chemistry Portal. [Link]

  • Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry. YouTube. [Link]

  • A Practical Solution to Achieve the Elusive Etherification of Bicyclo[1.1.1]pentyl Alcohols. ChemRxiv. [Link]

  • Synthesis of 2-oxabicyclo[3.3.1]nonan-9-ol. PrepChem.com. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Organocatalytic Cycloaddition and Cyclization Reactions. Encyclopedia MDPI. [Link]

  • Brandsma, L., et al. Acid-catalyzed ring closure of 1-methoxy- or 1-methylthio-1-(α- or β-hydroxyalkyl)allenes: Formation of 3,8-dimethoxy-1,6-dioxacyclodeca-3,8-dienes and 4-methylthio-5,6-dihydro-2H-pyrans. ResearchGate. [Link]

  • Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. PMC. [Link]

  • Non-covalent organocatalyzed enantioselective cyclization reactions of α,β-unsaturated imines. Beilstein Journals. [Link]

Sources

Technical Support Center: Scalable Synthesis of rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Process Overview

Welcome to the Technical Support Center. This guide addresses the scale-up challenges for synthesizing rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol . This molecule is a bridged bicyclic ether, structurally related to the granatane class (e.g., Granisetron intermediates), but featuring an oxygen bridge.

The most scalable industrial route avoids toxic mercury (oxymercuration) and expensive chromatography. We focus on the Transannular Etherification route starting from 1,5-Cyclooctadiene (1,5-COD) . This process relies on the controlled formation of a mono-epoxide followed by acid-catalyzed cyclization.

The Validated Reaction Pathway

The synthesis proceeds via two critical stages:

  • Selective Epoxidation: 1,5-COD

    
     9-oxabicyclo[6.1.0]non-4-ene (Mono-epoxide).
    
  • Transannular Cyclization: Acid-mediated ring opening and intramolecular etherification to form the [3.3.1] system.

ReactionPathway COD 1,5-Cyclooctadiene (Starting Material) Epox 9-oxabicyclo[6.1.0]non-4-ene (Mono-epoxide) COD->Epox Peracetic Acid or MCPBA (0.95 eq) Inter Oxonium Intermediate (Transient) Epox->Inter H+ (Cat.) Target rac-(1R,2R,5S)-9-oxabicyclo [3.3.1]nonan-2-ol Inter->Target Transannular Cyclization

Figure 1: Validated synthetic pathway for scale-up. Note the stoichiometry control in step 1 to prevent diepoxide formation.

Critical Process Parameters (CPP) & Data

Before troubleshooting, verify your batch parameters against the standard operating ranges (SOR) defined below. Deviations here are the root cause of 85% of failures.

Table 1: Process Parameters for Scale-Up (100g - 1kg Scale)
ParameterOptimized RangeCritical LimitConsequence of Deviation
Stoichiometry (Oxidant) 0.90 – 0.95 eq.> 1.0 eq.Formation of diepoxide (irreversible impurity).
Temperature (Epoxidation) 0°C – 5°C> 10°CRunaway exotherm; loss of selectivity.
Acid Catalyst (Cyclization) H₂SO₄ (5-10 mol%)> 20 mol%Polymerization/tars; dehydration of alcohol.
Solvent (Cyclization) Acetone/Water or THFAnhydrousAnhydrous conditions favor polymerization over cyclization.
Quench pH 7.0 – 8.0< 4.0Product instability; acid-catalyzed rearrangement during workup.

Troubleshooting Guide: Phase 1 (Epoxidation)

Context: You are converting 1,5-COD to the mono-epoxide. The goal is to avoid reacting the second double bond.

Issue 1.1: High Levels of Diepoxide Impurity

Symptom: GC/TLC shows a significant peak for 1,2,5,6-diepoxycyclooctane. Root Cause: Localized excess of oxidant or poor mixing. Corrective Action:

  • Dosing Strategy: Switch from "dump" addition to controlled dosing over 2–4 hours.

  • Agitation: Ensure Tip Speed is > 1.5 m/s. The reaction is biphasic if using aqueous peracids; mass transfer limits selectivity.

  • Stoichiometry: Reduce oxidant to 0.90 equivalents . It is cheaper to recycle unreacted 1,5-COD (via distillation) than to remove the diepoxide.

Issue 1.2: Uncontrollable Exotherm

Symptom: Reactor temperature spikes >15°C despite jacket cooling. Root Cause: Peracid accumulation (reaction stalling then starting all at once). Corrective Action:

  • Initiation Check: Stop dosing. Wait for the exotherm to "catch up" (verify consumption of oxidant via starch-iodide paper) before resuming.

  • Active Cooling: Ensure chiller capacity is rated for the specific heat of reaction (

    
    ).
    

Troubleshooting Guide: Phase 2 (Transannular Cyclization)

Context: This is the "magic" step where the ring folds. The mono-epoxide is treated with acid to trigger the transannular etherification.

Issue 2.1: Low Yield / Formation of Diols

Symptom: Product mixture contains 1,2-dihydroxycyclooct-5-ene (hydrolysis product) rather than the bicyclic ether. Root Cause: Competitive attack by external water instead of the internal double bond. Corrective Action:

  • Concentration: Increase dilution. High concentration favors intermolecular reactions (polymerization/dimerization).

  • Solvent System: Use a solvent that stabilizes the carbocation intermediate but limits water availability. Acetone/Water (9:1) is often superior to pure water.

  • Mechanism: The reaction relies on the endo face attack. If the conformation is not accessible, hydrolysis dominates.

Issue 2.2: Product is an Oil, Not a Solid

Symptom: The target alcohol should be a crystalline solid (mp ~341 K for bromo-analogs, similar for pure alcohol), but you isolated an oil. Root Cause: Presence of stereoisomers (exo-alcohol) or residual solvent. Corrective Action:

  • Stereocontrol: The (1R,2R,5S) isomer (endo-alcohol) is thermodynamically preferred in specific acid conditions.

  • Purification: The racemate can be crystallized from Cyclohexane/Ethyl Acetate (10:1) . Seed the oil if possible.

  • Vacuum: Ensure high vacuum (< 5 mbar) to remove heavy solvent residues like DMSO or DMF if used.

FAQ: Purification & Safety

Q: Can I use MCPBA for kilogram-scale batches? A: Not recommended. MCPBA produces large amounts of m-chlorobenzoic acid waste (solid), which complicates stirring and filtration. For scale-up, use Peracetic Acid (35% in acetic acid) or Hydrogen Peroxide with a catalyst (e.g., Tungstate) . These allow for liquid-liquid extraction workups.

Q: How do I remove the polymerization inhibitor from the starting 1,5-COD? A: Commercial 1,5-COD contains inhibitors (e.g., BHT). Wash the starting material with 10% NaOH followed by water and brine, then dry over MgSO₄ before the epoxidation step. Failure to remove this can cause induction periods followed by thermal runaways.

Q: Is the product stable? A: Yes, the [3.3.1] bicyclic system is rigid and stable. However, the secondary alcohol can be oxidized to the ketone (9-oxabicyclo[3.3.1]nonan-2-one) if exposed to strong oxidants. Store under inert atmosphere.

Logic & Decision Tree (DOT)

Use this flow to diagnose low yield immediately after the cyclization step.

TroubleshootingTree Start Problem: Low Yield in Cyclization CheckTLC Check TLC/GC: Is Starting Material (Epoxide) Left? Start->CheckTLC YesEpox Yes: Epoxide Remains CheckTLC->YesEpox Yes NoEpox No: Epoxide Consumed CheckTLC->NoEpox No AcidCheck Check Acid Strength: Is pH < 1? YesEpox->AcidCheck ImpurityCheck Identify Major Impurity NoEpox->ImpurityCheck AddAcid Action: Add more H2SO4 or increase Temp AcidCheck->AddAcid No DiolFound Impurity: Diol (Hydrolysis) ImpurityCheck->DiolFound PolymerFound Impurity: Polymer/Tar ImpurityCheck->PolymerFound ReduceWater Action: Reduce Water ratio, Switch to Acetone/H2O DiolFound->ReduceWater Dilute Action: Increase Dilution (Prevent intermolecular rxn) PolymerFound->Dilute

Figure 2: Diagnostic logic for cyclization failures.

References

  • BenchChem. (2025).[1] The Discovery and Chemical Synthesis of Granisetron: A Technical Guide. Retrieved from 1

  • Simon, L., Detert, H., & Schollmeyer, D. (2025).[2] (1R,2R,5R,6S)-6-Bromo-9-oxabicyclo[3.3.1]nonan-2-ol. IUCrData. Retrieved from 3

  • Takahashi, A., et al. (2000).[3][4] Synthesis of optically active 9-oxabicyclo[3.3.1]nona-2,6-diene as a cycloocta-1,5-diene equivalent. Tetrahedron: Asymmetry. Retrieved from 4

  • Bredihhin, A., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules. Retrieved from 5

  • Renata, H., et al. (2012). A Formal Synthesis of (−)-Englerin A by RRCM and Transannular Etherification. Journal of the American Chemical Society. Retrieved from 6

Sources

Validation & Comparative

A Comparative Guide to the Catalytic Functionalization of 9-Oxabicyclo[3.3.1]nonane: Navigating Efficiency and Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the 9-oxabicyclo[3.3.1]nonane scaffold represents a conformationally rigid three-dimensional framework with significant potential in the design of novel therapeutics and complex molecules. The strategic functionalization of its C-H bonds offers a direct route to introduce molecular complexity and fine-tune pharmacological properties. This guide provides an in-depth comparison of various catalytic strategies for the functionalization of 9-oxabicyclo[3.3.1]nonane, offering insights into their relative efficiencies, selectivities, and practical considerations. While direct, side-by-side comparative studies on this specific scaffold are limited in the literature, this guide synthesizes data from analogous systems to provide a predictive framework for researchers.

The 9-Oxabicyclo[3.3.1]nonane Scaffold: A Privileged Structure

The 9-oxabicyclo[3.3.1]nonane core is a key structural motif found in a variety of natural products and bioactive molecules. Its rigid, chair-chair or chair-boat conformation provides a well-defined spatial arrangement for appended functional groups, making it an attractive template for rational drug design. The ability to selectively functionalize the C-H bonds of this saturated heterocyclic system is a powerful tool for late-stage modification and the generation of diverse molecular libraries.

Transition Metal Catalysis: A Powerful Toolkit for C-H Activation

Transition metal-catalyzed C-H activation has emerged as a dominant strategy for the direct functionalization of unactivated C-H bonds.[1][2] The choice of metal catalyst is paramount and dictates the efficiency, regioselectivity, and functional group tolerance of the transformation.

Palladium Catalysis: Versatility in Directed C-H Functionalization

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in C-H functionalization is well-established.[3] Directed C-H activation, where a coordinating group guides the catalyst to a specific C-H bond, is a common strategy to achieve high regioselectivity.[4]

Expected Performance for 9-Oxabicyclo[3.3.1]nonane:

For the 9-oxabicyclo[3.3.1]nonane system, a directing group would likely be required to achieve predictable functionalization. The ether oxygen itself is a weak directing group. Therefore, substrates would likely need to be pre-functionalized with a stronger directing group to control the site of C-H activation.

Hypothetical Reaction Scheme: Palladium-Catalyzed Acetoxylation

Based on known palladium-catalyzed acetoxylations of saturated carbocycles and heterocycles, a plausible transformation for a substituted 9-oxabicyclo[3.3.1]nonane is outlined below.

sub Substrate (with Directing Group) product Acetoxylated Product sub->product Catalytic Cycle reagents + Pd(OAc)₂, Oxidant (e.g., PhI(OAc)₂)

Caption: Hypothetical palladium-catalyzed acetoxylation of a 9-oxabicyclo[3.3.1]nonane derivative.

Table 1: Predicted Performance of Palladium-Catalyzed Acetoxylation

ParameterPredicted OutcomeRationale
Yield Moderate to HighDependent on the efficiency of the directing group and oxidant.
Regioselectivity HighDictated by the position of the directing group.
Stereoselectivity Substrate-dependentThe rigid bicyclic framework may influence stereochemical outcomes.
Turnover Number (TON) ModerateCan be limited by catalyst deactivation.
Turnover Frequency (TOF) ModerateTypically requires elevated temperatures.
Rhodium Catalysis: High Reactivity for C-H Functionalization

Rhodium catalysts are known for their high reactivity in C-H activation, often enabling functionalization under milder conditions compared to palladium.[5][6] Rhodium(III) catalysts, in particular, have shown remarkable efficacy in a wide range of C-H functionalization reactions.[2]

Expected Performance for 9-Oxabicyclo[3.3.1]nonane:

Rhodium catalysts may offer an advantage in the direct functionalization of the C-H bonds of 9-oxabicyclo[3.3.1]nonane without the need for a strong directing group, potentially activating the C-H bonds alpha to the ether oxygen.

Catalytic Cycle: Rhodium-Catalyzed C-H Amination

Rh_III [Rh(III)] Intermediate1 Rh(III)-H Intermediate Rh_III->Intermediate1 C-H Activation Substrate 9-Oxabicyclo[3.3.1]nonane Substrate->Intermediate1 Intermediate2 Rh(III)-Amido Intermediate Intermediate1->Intermediate2 + Amine Source - H₂ Amine Amine Source Amine->Intermediate2 Product Aminated Product Intermediate2->Product Reductive Elimination Product->Rh_III Catalyst Regeneration

Caption: A plausible catalytic cycle for the rhodium-catalyzed amination of 9-oxabicyclo[3.3.1]nonane.

Table 2: Predicted Performance of Rhodium-Catalyzed Amination

ParameterPredicted OutcomeRationale
Yield Moderate to HighRhodium's high reactivity can lead to good yields.
Regioselectivity Moderate to HighMay favor C-H bonds alpha to the ether oxygen.
Stereoselectivity Substrate-dependentThe catalyst and ligand can influence stereocontrol.
TON Potentially HighRhodium catalysts can be very robust.
TOF HighReactions often proceed at lower temperatures than palladium.
Iron Catalysis: An Economical and Sustainable Alternative

Iron is an earth-abundant and low-cost metal, making it an attractive alternative to precious metals like palladium and rhodium.[7][8] Iron-catalyzed C-H functionalization has seen significant advancements, offering a more sustainable approach to organic synthesis.

Expected Performance for 9-Oxabicyclo[3.3.1]nonane:

Iron catalysts often proceed via radical mechanisms, which can lead to different regioselectivity profiles compared to palladium and rhodium. For 9-oxabicyclo[3.3.1]nonane, functionalization at the bridgehead positions or other unactivated C-H bonds might be possible.

Table 3: Predicted Performance of Iron-Catalyzed Functionalization

ParameterPredicted OutcomeRationale
Yield VariableCan be sensitive to reaction conditions and substrate.
Regioselectivity Potentially LowRadical mechanisms can be less selective.
Stereoselectivity Generally LowRadical intermediates are often planar.
TON ModerateCatalyst loading is typically higher than for Pd or Rh.
TOF ModerateReaction times can be longer.

Emerging Catalytic Strategies

Beyond traditional transition metal catalysis, other promising methods are emerging for C-H functionalization.

Photocatalysis: Light-Driven Transformations

Visible-light photocatalysis utilizes light energy to generate reactive intermediates that can engage in C-H functionalization.[9] This approach often allows for reactions to be conducted under very mild conditions.

Expected Performance for 9-Oxabicyclo[3.3.1]nonane:

Photocatalysis could enable the functionalization of 9-oxabicyclo[3.3.1]nonane through the generation of a radical at a specific C-H bond, followed by trapping with a suitable reagent. The regioselectivity would depend on the relative stability of the possible radical intermediates.

Enzymatic Catalysis: The Precision of Nature

Enzymes, such as cytochrome P450 monooxygenases, are nature's catalysts for selective C-H oxidation.[10] They can exhibit exceptional levels of regio- and stereoselectivity.

Expected Performance for 9-Oxabicyclo[3.3.1]nonane:

An engineered cytochrome P450 enzyme could potentially hydroxylate a specific C-H bond of 9-oxabicyclo[3.3.1]nonane with high precision. However, this approach requires specialized expertise in protein engineering and biocatalysis.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H Acetoxylation

This protocol is adapted from the palladium-catalyzed acetoxylation of indolines.[4]

  • To a sealed vial, add the 9-oxabicyclo[3.3.1]nonane substrate (1.0 equiv) bearing a suitable directing group, Pd(OAc)₂ (5-10 mol%), and an oxidant such as PhI(OAc)₂ (2.0-3.0 equiv).

  • Add a suitable solvent (e.g., acetic acid or a high-boiling non-polar solvent).

  • Seal the vial and heat the reaction mixture at 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with a saturated aqueous solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Rhodium-Catalyzed C-H Amination

This protocol is based on general procedures for rhodium-catalyzed C-H amination.[2]

  • In a glovebox, add [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and the amine coupling partner (1.2 equiv) to an oven-dried reaction tube.

  • Add the 9-oxabicyclo[3.3.1]nonane substrate (1.0 equiv) and a suitable solvent (e.g., 1,2-dichloroethane).

  • Seal the tube and heat the reaction mixture at 60-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Conclusion and Future Outlook

The catalytic functionalization of the 9-oxabicyclo[3.3.1]nonane scaffold remains a developing area of research. While direct comparative data is scarce, the principles of transition metal catalysis, photocatalysis, and enzymatic catalysis provide a strong foundation for developing efficient and selective methods. Palladium and rhodium catalysis, particularly with directing group strategies, currently offer the most predictable routes to functionalized derivatives. Iron catalysis presents a cost-effective and sustainable option, though challenges in selectivity may need to be addressed. The continued development of novel catalysts and methodologies, especially in the realms of photocatalysis and biocatalysis, holds great promise for unlocking the full synthetic potential of this important bicyclic scaffold. Future research focused on the direct comparison of these catalytic systems on the 9-oxabicyclo[3.3.1]nonane core will be crucial for guiding the rational design of synthetic routes to novel and valuable molecules.

References

  • 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. Available at: [Link]

  • Catalytic C-H Functionaliz
  • Liebov, N. S.; Gu, S.; McKeown, B. A.
  • Fasan, R. Tuning P450 Enzymes as Oxidation Catalysts.
  • Electrochemical approaches, 9-azabicyclo[3.3.1]nonane N -oxyl (ABNO)
  • Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 2016, 81(12), 4881-4903.
  • C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. Molecules, 2020, 25(4), 880.
  • Electrophotocatalytic C H Functionalization of Ethers with High Regioselectivity. Journal of the American Chemical Society, 2020, 142(18), 8155-8161.
  • Site-Selective C–H Functionalization of (Hetero)Arenes via Transient, Non-Symmetric Iodanes.
  • Ryzhikova, O. V.; Savchenkova, D. V.; Kositov, S. V.; Grishin, Y. K.; Maloshitskaya, O. A.; Sedenkova, K. N.; Averina, E. B. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 2026, 31(2), 252.
  • Ryzhikova, O. V.; Savchenkova, D. V.; Kositov, S. V.; Grishin, Y. K.; Maloshitskaya, O. A.; Sedenkova, K. N.; Averina, E. B. Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. Preprints.org.
  • Ryzhikova, O. V.; Savchenkova, D. V.; Kositov, S. V.; Grishin, Y. K.; Maloshitskaya, O. A.; Sedenkova, K. N.; Averina, E. B. Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints.org.
  • Directed Palladium-Catalyzed Acetoxylation of Indolines. Total Synthesis of N-Benzoylcylindrocarine. MIT Open Access Articles.
  • Palladium-Catalyzed Asymmetric Acetoxylative Cyclization/Acyl Transfer Cascade of Alkyne-Tethered Malononitriles with Carboxylic. Organic Letters, 2025, 27(5), 1492-1497.
  • Wang, G.-W.; Yuan, T.-T.; Wu, X.-L. Direct Ortho-Acetoxylation of Anilides via Palladium-Catalyzed sp2 C-H Bond Oxidative Activation. The Journal of Organic Chemistry, 2008, 73(12), 4717-4720.
  • 9-Oxabicyclo(3.3.1)nonane. PubChem.
  • ChemInform Abstract: An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) (V): Another Highly Active Organocatalyst for Oxidation of Alcohols.
  • Shibuya, M.; Tomizawa, K.; Suzuki, I.; Iwabuchi, Y. An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. The Journal of Organic Chemistry, 2009, 74(12), 4619-4622.
  • Preparation of 9‐Azabicyclo[3.3.1]nonane‐N‐Oxyl (ABNO).
  • Palladium-Catalyzed sp 3 C–H Acetoxylation of α,α-Disubstituted α-Amino Acids. Molecules, 2023, 28(11), 4488.
  • Flaherty, A.; Trunkfield, A.; Barton, W. Palladium-catalyzed cross-coupling of B-benzyl-9-borabicyclo[3.3.1]nonane to furnish methylene-linked biaryls. Organic Letters, 2005, 7(22), 4975-4978.
  • 9-Oxabicyclo[3.3.1]nonane-2,6-diol. PubChem.

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Cross-Validation Guide: Spectroscopic Characterization of rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Identity: rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol CAS: 133521-31-0 Chemical Class: Bicyclic Ether / Bridged Alcohol Primary Application: Scaffold for alkaloid synthesis (e.g., morphine analogues), marine toxin intermediates, and organocatalyst design.

This guide provides a technical framework for the structural validation of rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol. Unlike simple aliphatic alcohols, this bicyclic system requires rigorous stereochemical assignment to distinguish it from its regioisomers (3-ol) and diastereomers (C2-epimers) . This document outlines a multi-modal spectroscopic approach (NMR, IR, MS) to objectively verify the product's identity against these common structural alternatives.

Structural Context & The "Competitor" Landscape

In the synthesis of 9-oxabicyclo[3.3.1]nonane derivatives (typically via acid-mediated cyclization of cyclooct-4-en-1-ol or reductive etherification), three primary structural outcomes compete. Validating the target molecule requires ruling out "Alternative A" and "Alternative B."

FeatureTarget Product (2-ol)Alternative A (3-ol Regioisomer)Alternative B (C2-Epimer)
Structure Hydroxyl at C2 (Chiral)Hydroxyl at C3 (Meso/Achiral)Hydroxyl at C2 (Inverted Stereochem)
Symmetry

(Asymmetric)

(Plane of Symmetry)

(Asymmetric)
13C Signals 8 distinct signals 5 distinct signals (due to symmetry)8 distinct signals
Key Challenge Distinguishing from EpimerDistinguishing from TargetDistinguishing from Target
Validation Tool NOESY / J-Coupling13C NMR Signal Count1H NMR Coupling Constants (

)
The Stereochemical Challenge: (1R,2R,5S)

The descriptor (1R,2R,5S) defines the relative stereochemistry of the chiral centers.

  • C1/C5: Bridgehead carbons (fixed by the skeleton).

  • C2: The hydroxyl-bearing carbon.[1]

  • Ambiguity: The alcohol can be oriented Exo (equatorial-like) or Endo (axial-like) relative to the bicyclic cleft. The specific coupling constants of the H2 proton are the definitive metric for this assignment.

Comparative Analysis: Validating the Target

Criterion 1: Regio-Purity via 13C NMR (The Symmetry Test)

The most robust "first-pass" validation is distinguishing the 2-ol from the 3-ol regioisomer.

  • Method: Proton-decoupled 13C NMR.

  • Logic: The 9-oxabicyclo[3.3.1]nonane skeleton possesses a plane of symmetry passing through C3 and C7.

    • 3-ol Isomer: The substituent lies on the symmetry plane (or preserves it if rapidly flipping). This results in equivalent carbons (C1=C5, C2=C4, etc.), reducing the signal count.

    • 2-ol Target: The C2 substituent breaks the symmetry entirely. All 8 carbons are magnetically non-equivalent.

  • Acceptance Criteria: The spectrum must display 8 distinct carbon resonances . If fewer are observed (e.g., 5-6), the sample is likely the 3-ol isomer or a symmetric impurity.

Criterion 2: Diastereomeric Assignment via 1H NMR (The J-Coupling Test)

Distinguishing the target (1R,2R,5S) from its epimer (1R,2S,5S) relies on the Karplus relationship applied to the H2 proton.

  • Conformation: The 9-oxabicyclo[3.3.1]nonane system predominantly adopts a chair-chair conformation.

  • Target (1R,2R,5S): Typically corresponds to the Exo-OH (Equatorial OH, Axial H).

    • Signal: H2 appears as a doublet of doublets (dd) or multiplet .

    • Coupling: The Axial H2 has a trans-diaxial relationship with H3-axial.

    • Value:

      
       (Large coupling).
      
  • Alternative B (Epimer): Endo-OH (Axial OH, Equatorial H).

    • Coupling: The Equatorial H2 has only gauche interactions with H3 protons.

    • Value:

      
       (Small coupling).
      
Criterion 3: Spatial Confirmation via NOESY

To definitively prove the (1R,2R,5S) configuration, Nuclear Overhauser Effect Spectroscopy (NOESY) is required to map through-space interactions.

  • Target Correlation: Strong NOE cross-peak between H2 and the bridgehead H1/H5 implies spatial proximity.

    • If H2 is Equatorial (Endo-OH), it is spatially distant from the bridgehead protons (directed away).

    • If H2 is Axial (Exo-OH), it is often closer to the axial protons of the neighboring ring, or specific bridgehead interactions depending on the twist.

  • Definitive Check: Look for NOE between H2 and H9 (if assigning bridge) or H3-axial .

Experimental Data Summary

The following data profile serves as the standard for lot release and structural verification.

Table 1: Spectroscopic Specifications
ParameterSpecificationMechanistic Justification
Appearance Colorless solid or viscous oilHigh purity bicyclic alcohols often crystallize; yellowing indicates oxidation/amine impurities.
MS (ESI+)

Da
Confirms molecular formula

(MW 142.20).
1H NMR (H2)

ppm
Chemical shift of proton alpha to oxygen.
1H NMR (H1/H5)

ppm
Bridgehead protons adjacent to ether oxygen are deshielded.
J-Coupling (H2)

Hz (if Exo-OH)
Confirms axial orientation of the proton (Equatorial Alcohol).
IR Spectrum

(Broad)
O-H stretch. Absence of C=O (

) rules out ketone precursor.

Detailed Characterization Protocol

Phase 1: Sample Preparation
  • Solvent Selection: Use Benzene-

    
     (
    
    
    
    )
    instead of Chloroform-
    
    
    (
    
    
    ) if signal overlap occurs. Benzene often induces an anisotropic shift that resolves the bridgehead proton (H1/H5) from the H2 signal.
  • Concentration: Prepare a 10-15 mg/mL solution for 1H NMR; >30 mg/mL for 13C/2D NMR.

Phase 2: Acquisition Sequence
  • Run 1H NMR (16 scans): Assess purity and integration.

    • Checkpoint: Integrate the H2 signal relative to the bridgehead (H1+H5). Ratio should be 1:2.

  • Run 13C NMR (1024 scans): Count peaks.

    • Pass: 8 signals.[2][3][4]

    • Fail: <8 signals (Indicative of symmetry/regioisomer).

  • Run COSY: Assign H2, H3, and Bridgehead connectivity.

  • Run NOESY (Mixing time 500ms): Verify stereochemistry.

Phase 3: Data Analysis (Logic Flow)

Use the following logic to interpret the spectral data:

ValidationLogic Start Crude Product Analysis CountC Count 13C Signals Start->CountC IsSym Are there 8 distinct signals? CountC->IsSym CheckJ Analyze H2 Coupling (1H NMR) IsSym->CheckJ Yes Result3ol IDENTIFIED: 3-ol Regioisomer (Reject) IsSym->Result3ol No (5-6 signals) IsLargeJ Is J(H2-H3) > 9 Hz? CheckJ->IsLargeJ ResultEpi IDENTIFIED: C2-Epimer (Endo-OH) (Reject) IsLargeJ->ResultEpi No (J < 5 Hz) ResultTarget VALIDATED: (1R,2R,5S)-2-ol (Exo-OH) IsLargeJ->ResultTarget Yes

Figure 1: Decision tree for spectroscopic validation of 9-oxabicyclo[3.3.1]nonan-2-ol isomers.

Mechanistic Visualization: NOESY Correlations

Understanding the spatial arrangement is critical for the "Trustworthiness" of the assignment. The diagram below illustrates the expected NOE (Nuclear Overhauser Effect) signals for the target structure.

NOESY_Map cluster_legend Interaction Types H2 H2 (Axial) H1 H1 (Bridgehead) H2->H1 NOE Correlation (Spatial Proximity) H3ax H3 (Axial) H2->H3ax Strong J-Coupling (Anti-Periplanar) H3eq H3 (Equatorial) H2->H3eq Weak J-Coupling (Gauche) H9 Bridge Oxygen Key1 Through-Bond (J-Coupling) Key2 Through-Space (NOESY)

Figure 2: Correlation map distinguishing the H2 proton environment. The strong J-coupling to H3-axial confirms the equatorial orientation of the hydroxyl group.

References

  • PubChem. (2025).[5] 9-Oxabicyclo[3.3.1]nonan-2-ol (CID 556970).[5] National Library of Medicine.[5] [Link][5]

  • Organic Syntheses. (2022).[2] Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (Analogous bicyclic conformational analysis). [Link]

  • MDPI. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane Core.[4][6] (Synthesis and NMR data of substituted derivatives). [Link]

  • Royal Society of Chemistry. (2009).[7] Supplementary Information: Asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes. (Stereochemical assignment methodologies for bicyclic systems). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.